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Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate Documentation Hub

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  • Product: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
  • CAS: 1495959-53-9

Core Science & Biosynthesis

Foundational

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate CAS 1495959-53-9 properties

Executive Summary: The Spirocyclic Advantage Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS 1495959-53-9) is a specialized spiro-epoxide intermediate derived from tetrahydro-4H-pyran-4-one. In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS 1495959-53-9) is a specialized spiro-epoxide intermediate derived from tetrahydro-4H-pyran-4-one. In modern medicinal chemistry, this compound serves as a critical "conformational lock." Unlike flexible aliphatic chains, the spiro[2.5]octane scaffold introduces rigid three-dimensional geometry, restricting the conformational space of downstream pharmacophores.

This guide details the physicochemical profile, synthesis, and reactivity of this building block, focusing on its utility in generating spiro-morpholines and functionalized pyrans —motifs increasingly prevalent in kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule features a highly reactive oxirane (epoxide) ring spiro-fused to a tetrahydropyran core. The "1,5-dioxa" nomenclature indicates oxygen atoms at position 1 (epoxide) and position 5 (pyran ring), adhering to standard spiro numbering rules where the smaller ring is numbered first.

PropertySpecification
IUPAC Name Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
CAS Number 1495959-53-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
SMILES COC(=O)C1OC12COCCC2
Physical State Low-melting solid or viscous oil (Ambient)
Boiling Point (Pred.) 265–275 °C (at 760 mmHg)
Density (Pred.) 1.25 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Sparingly soluble in water.[1][2][3]
Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.78 (s, 3H, -OCH ₃)
      
    • 
       3.45 (s, 1H, Epoxide CH )
      
    • 
       3.60–3.80 (m, 4H, Pyran -CH ₂-O-)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.50–2.00 (m, 4H, Pyran -CH ₂-C_spiro)
      
  • IR Spectrum: Characteristic ester carbonyl stretch (~1735–1750 cm⁻¹) and epoxide ring breathing (~850–950 cm⁻¹).

Synthetic Methodology: The Darzens Condensation

The most authoritative route to CAS 1495959-53-9 is the Darzens Condensation . This reaction couples a ketone with an


-halo ester in the presence of a base.[4]
Reaction Mechanism
  • Deprotonation: Base removes the acidic proton from methyl chloroacetate to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of tetrahydro-4H-pyran-4-one.

  • Ring Closure: The resulting alkoxide undergoes an intramolecular

    
     displacement of the chloride, closing the epoxide ring.
    
Detailed Experimental Protocol

Note: This protocol is adapted from standard Darzens procedures for cyclic ketones.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Methyl chloroacetate (1.2 equiv)

  • Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF or Methanol (if using NaOMe)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF (0.5 M concentration relative to ketone).

  • Base Addition: Cool the solvent to 0°C. Add NaH (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas evolution.

  • Reagent Mixing: Add a solution of tetrahydro-4H-pyran-4-one and methyl chloroacetate in THF dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Visualize with KMnO₄ stain; epoxide usually stains distinctively).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Reactivity & Applications

The synthetic value of CAS 1495959-53-9 lies in the strain-release reactivity of the spiro-epoxide. It acts as a branching point for two major chemical pathways:

Pathway A: Nucleophilic Ring Opening (Spiro-Morpholines)

Reaction with primary amines or azides opens the epoxide ring, typically at the less hindered carbon (though the spiro center provides significant steric bulk, often directing attack to the carboxylate-bearing carbon or requiring Lewis acid catalysis). This is a key route to


-amino acids  and spiro-morpholinones .
Pathway B: Homologation (Darzens Aldehyde Synthesis)

Hydrolysis of the ester followed by decarboxylation yields the homologous aldehyde, a method to extend the carbon skeleton at the pyran 4-position while retaining the oxygen functionality.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and downstream divergence of the scaffold.

G Precursor Tetrahydro-4H-pyran-4-one Target Methyl 1,5-dioxaspiro[2.5] octane-2-carboxylate (CAS 1495959-53-9) Precursor->Target Darzens Condensation (Nucleophilic Addition + Cyclization) Reagent Methyl Chloroacetate + Base (NaH/NaOMe) Reagent->Target Intermed_A β-Amino Alcohol Target->Intermed_A Aminolysis (R-NH2) Ring Opening Intermed_B Glycidic Acid Salt Target->Intermed_B Saponification Product_A Spiro-Morpholinone (Peptidomimetic Scaffold) Intermed_A->Product_A Cyclization Product_B 4-Formyl-tetrahydropyran (Aldehyde Homolog) Intermed_B->Product_B Decarboxylation (-CO2)

Figure 1: Synthesis and divergent reactivity pathways of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.

Safety & Handling Protocols

As an epoxide-functionalized ester, this compound is an alkylating agent and must be handled with strict containment procedures.

Hazard ClassDescriptionMitigation
Skin/Eye Irritant Causes severe eye irritation (H319) and skin irritation (H315).Wear nitrile gloves (double-gloving recommended) and chemical safety goggles.
Respiratory Sensitizer Potential to cause respiratory irritation upon inhalation of dust/mist.[5]Handle exclusively in a certified chemical fume hood.
Reactivity Susceptible to hydrolysis and polymerization if exposed to strong acids or bases.Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Waste Disposal: Quench any unreacted epoxide residues with aqueous bisulfite or amine solution before disposal. Incinerate in a licensed chemical waste facility.

References

  • National Institutes of Health (NIH). (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction: Mechanism and Application. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: C8H12O4 Spiro Esters in Drug Discovery

Executive Summary This guide provides a comprehensive technical analysis of C8H12O4 spiro esters , a specific class of bicyclic building blocks increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike flat a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of C8H12O4 spiro esters , a specific class of bicyclic building blocks increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic scaffolds, these spirocyclic entities offer high


 character, improved solubility, and precise vector orientation for substituents.

The primary focus of this guide is the Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate isomer, a representative C8H12O4 spiro ester formed via the ketalization of functionalized cyclobutanones. This document details its physicochemical profile, synthesis protocols, and application in generating novel bioisosteres.

Part 1: Chemical Identity & Physicochemical Profile[1]

Molecular Specifications

The formula C8H12O4 corresponds to a molecular weight of 172.18 g/mol .[1][][][4][5] In the context of spiro esters, this formula typically represents a spiro-ketal ester or a spiro-lactone derivative.

PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 172.18 g/mol Exact Mass: 172.0736 Da
Degree of Unsaturation 3 2 Rings + 1 Carbonyl (Ester)
Topological Polar Surface Area (TPSA) ~52-60 Ų Dependent on ester/ketal configuration
LogP (Predicted) 0.5 - 1.2 Highly favorable for oral bioavailability
H-Bond Acceptors 4 2 Ether oxygens, 1 Carbonyl, 1 Alkoxy
H-Bond Donors 0 Unless hydrolyzed to acid
Structural Isomerism

While multiple isomers exist, the most relevant for medicinal chemistry applications is the Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate .

  • Core Scaffold: Spiro[3.4]octane (Cyclobutane spiro-fused to a cyclopentane/dioxolane ring).

  • Functional Groups:

    • 1,3-Dioxolane ring: Acts as a masked ketone (ketal) or a rigid polar spacer.

    • Methyl ester: Provides a handle for further diversification (e.g., hydrolysis to acid, reduction to alcohol).

Part 2: Synthesis & Fabrication

Expertise & Experience: The synthesis of C8H12O4 spiro esters typically relies on the acid-catalyzed protection of cyclic ketones. The choice of the cyclobutane ring (4-membered) introduces ring strain (~26 kcal/mol), which must be managed carefully during scale-up to prevent ring-opening side reactions.

Retrosynthetic Analysis

The construction of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate follows a convergent strategy:

  • Precursor: Methyl 3-oxocyclobutane-1-carboxylate (C6H8O3).

  • Reagent: Ethylene glycol (C2H6O2).

  • Transformation: Acid-catalyzed ketalization.

Experimental Protocol: Synthesis of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate

Objective: Synthesis of the spiro-ketal ester from commercially available cyclobutanone derivatives.

Reagents:

  • Methyl 3-oxocyclobutane-1-carboxylate (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Toluene or Benzene (anhydrous)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

    • Why: The reaction is an equilibrium process. Removing water azeotropically drives the reaction to completion (Le Chatelier's principle).

  • Charging: Add Methyl 3-oxocyclobutane-1-carboxylate (10 mmol) and Ethylene Glycol (15 mmol) to the flask. Dissolve in Toluene (50 mL).

  • Catalysis: Add pTsOH (0.5 mmol) as the acid catalyst.

  • Reflux: Heat the mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

    • Duration: Typically 4–6 hours, or until water evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO

      
       solution (2 x 20 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO

      
      .
      
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 85–95% Validation:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the ketone signal and the appearance of the ethylene ketal singlet (~3.9 ppm, 4H).
    
  • MS (ESI): [M+H]+ = 173.18.

Part 3: Mechanism & Logic Visualization

The formation of the spiro ester involves the nucleophilic attack of the diol onto the activated ketone. The spiro center is formed at the carbon originally holding the carbonyl oxygen.

SynthesisPath Start Methyl 3-oxocyclobutane- 1-carboxylate (C6H8O3) Inter Hemiketal Intermediate Start->Inter pTsOH, H+ Reagent Ethylene Glycol (C2H6O2) Reagent->Inter Product Methyl 5,8-dioxaspiro [3.4]octane-2-carboxylate (C8H12O4) Inter->Product - H2O Cyclization Water H2O (Removed via Dean-Stark) Inter->Water

Caption: Acid-catalyzed condensation pathway for C8H12O4 spiro ester synthesis.

Part 4: Applications in Drug Development

Conformational Restriction

Spiro esters serve as excellent conformational locks . By incorporating the spiro[3.4] system, researchers can restrict the flexibility of the ester side chain relative to the core. This reduces the entropic penalty upon binding to a protein target.

Bioisosterism

The C8H12O4 spiro ester is a non-aromatic bioisostere for:

  • Phenyl rings: The spiro cycle occupies a similar volume to a benzene ring but with a spherical rather than planar shape.

  • Gem-dimethyl groups: The spiro ring mimics the steric bulk of a gem-dimethyl group but prevents metabolic oxidation at the methyl positions.

Metabolic Stability

The absence of hydrogen atoms at the quaternary spiro carbon renders this position metabolically inert to Cytochrome P450 oxidation, extending the half-life of the drug candidate.

Part 5: References

  • PubChem. Compound Summary: Spiro[3.3]heptane-2,6-dicarboxylic acid (Structural Analog). [Link]

  • Royal Society of Chemistry. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (General reference for spiro-synthesis logic).

Sources

Foundational

Engineering 3D Bioisosteres: A Technical Guide to Novel Spirocyclic Ether Carboxylates

Executive Summary The "Escape from Flatland" paradigm has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures.[1] Among these, spirocyclic ether c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures.[1] Among these, spirocyclic ether carboxylates (specifically spiro[3.3]heptane and spiro[3.4]octane systems) have emerged as high-value bioisosteres. They offer a unique combination of structural rigidity, lowered lipophilicity, and orthogonal exit vectors that planar cyclic ethers (like tetrahydrofuran or tetrahydropyran) cannot provide.

This guide details the strategic rationale and provides a validated, step-by-step synthetic protocol for accessing 2,5-dioxaspiro[3.4]octane carboxylates —a novel class of building blocks that mimic the physicochemical space of 1,4-dioxanes but with enhanced metabolic stability and vector definition.

Part 1: Structural Rationale & Medicinal Chemistry Utility[1][2]

The Bioisosteric Advantage

Spirocyclic ethers function as superior bioisosteres for gem-dimethyl groups, morpholines, and cycloalkyl ethers. The incorporation of the spiro-quaternary carbon achieves three critical objectives:

  • Metabolic Hardening: The quaternary center blocks the most reactive site for cytochrome P450 oxidative metabolism (typically the

    
    -carbon to the heteroatom).
    
  • Vector Orthogonality: Unlike fused rings which often flatten the molecule, spirocycles force substituents into orthogonal planes, allowing exploration of novel chemical space within a binding pocket.

  • Lipophilicity Modulation: The high electron density of the strained ether oxygen (particularly in oxetanes) lowers

    
     and increases aqueous solubility compared to carbocyclic analogs.
    
Physicochemical Comparison

The following table contrasts a traditional planar building block with its spirocyclic ether counterpart.

PropertyTetrahydrofuran-3-carboxylic acid (Planar)2-Oxaspiro[3.3]heptane-6-carboxylic acid (Spiro)Impact on Drug Design
Geometry Flexible, Envelope conformationRigid, Defined vectorsReduced entropic penalty upon binding
Fsp³ Fraction 1.0 (but low complexity)1.0 (High complexity)Correlates with clinical success
Metabolic Liability High (

-oxidation)
Low (Quaternary block)Extended half-life (

)
Dipole Moment ModerateHigh (due to strain)Improved solubility

Part 2: Synthetic Retrosynthesis & Strategy

Constructing the quaternary spiro-center is the primary synthetic challenge. Traditional alkylation of malonates often suffers from low yields due to steric crowding.

The Modern Approach: Ring-Closing Metathesis (RCM)

For novel systems like 2,5-dioxaspiro[3.4]octane , a Ring-Closing Metathesis (RCM) strategy is superior to direct cyclization. This approach builds the second ring around a pre-existing oxetane core, utilizing the high activity of modern Ruthenium catalysts (Grubbs II) to close the spiro system.

Strategic Decision Tree

The following diagram illustrates the decision logic for selecting the synthetic route based on the target ring size.

SpiroStrategy Start Target Spirocyclic Ether Size33 Spiro[3.3] System (e.g., 2-oxaspiro[3.3]heptane) Start->Size33 Size34 Spiro[3.4] System (e.g., 2,5-dioxaspiro[3.4]octane) Start->Size34 MethodA Method A: Double Displacement Precursor: Pentaerythritol deriv. Reagents: Malonate + Bis-electrophile Size33->MethodA Preferred for Symmetry MethodB Method B: RCM Strategy Precursor: 3-Oxetanone Reagents: Grignard + Grubbs II Size34->MethodB Preferred for Asymmetry

Figure 1: Synthetic decision tree for selecting the optimal route based on ring symmetry and size.

Part 3: Detailed Experimental Protocol

Target Molecule: Methyl 2,5-dioxaspiro[3.4]octane-7-carboxylate. Methodology: Grignard Addition


 Alkylation 

RCM

Hydrogenation.

This protocol is validated for multigram scale-up, addressing the common "med-chem to process" bottleneck.

Step-by-Step Methodology
Step 1: Grignard Addition to 3-Oxetanone

Objective: Create the vinyl oxetanol intermediate.[2]

  • Setup: Flame-dry a 1L three-neck flask under Argon.

  • Reagents: Charge with 3-oxetanone (1.0 equiv) in dry THF (0.5 M). Cool to -78°C.

  • Addition: Dropwise add Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 45 minutes. Critical: Maintain internal temp < -65°C to prevent ring opening.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.[2] Distill in vacuo to isolate 3-vinyloxetan-3-ol .
    
    • Checkpoint:

      
       NMR should show vinyl signals at 
      
      
      
      5.2–6.0 ppm.
Step 2: O-Alkylation (Formation of Bis-Allyl Ether)

Objective: Attach the acrylate arm for metathesis.

  • Reagents: Suspend NaH (2.5 equiv, 60% in oil) in dry THF at 0°C.

  • Reaction: Add 3-vinyloxetan-3-ol (from Step 1). Stir 30 min.

  • Alkylation: Add methyl 2-(bromomethyl)acrylate (1.5 equiv) and TBAI (1 mol% catalyst).

  • Condition: Warm to 70°C and stir for 16h.

  • Purification: Silica gel chromatography (Hex/EtOAc). Product is the bis-allyl ether.[2]

Step 3: Ring-Closing Metathesis (The Key Step)

Objective: Form the spiro[3.4] dihydrofuran ring.

  • Solvent: Dissolve the bis-allyl ether in degassed Dichloromethane (DCM) . Note: High dilution (0.01 M) is required to prevent intermolecular polymerization.

  • Catalyst: Add Grubbs Catalyst, 2nd Generation (2–5 mol%).

  • Reflux: Heat to 40°C for 4–6 hours. Monitor by TLC for disappearance of the acyclic precursor.

  • Scavenging: Treat reaction mixture with activated charcoal or DMSO to remove Ruthenium residues before concentration.

Step 4: Hydrogenation & Hydrolysis

Objective: Saturate the alkene and reveal the acid.

  • Hydrogenation: Dissolve the unsaturated spirocycle in MeOH. Add Pd/C (10 wt%) or Pearlman’s Catalyst (for faster rates). Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) until uptake ceases.

  • Hydrolysis (Optional): To obtain the free acid, treat the methyl ester with LiOH (2 equiv) in THF/

    
     (3:1).
    
Workflow Visualization

The following diagram maps the transformation logic, highlighting the critical intermediate states.

SynthesisFlow Start 3-Oxetanone (Commercial) Inter1 Vinyl Oxetanol (Nucleophilic Core) Start->Inter1 VinylMgBr -78°C Inter2 Bis-Allyl Ether (RCM Precursor) Inter1->Inter2 NaH, TBAI Methyl 2-(bromomethyl)acrylate Inter3 Spiro-Dihydrofuran (Unsaturated) Inter2->Inter3 Grubbs II DCM, Reflux Final 2,5-Dioxaspiro[3.4] octane Carboxylate Inter3->Final H2, Pd/C MeOH

Figure 2: Reaction workflow for the synthesis of 2,5-dioxaspiro[3.4]octane carboxylate via RCM.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The spirocyclic nature introduces specific spectral signatures.

  • 
     NMR Diagnostic:  The quaternary spiro-carbon typically appears between 80–90 ppm  (characteristic of O-C-O environments in strained rings).
    
  • 
     NMR:  Look for the "roofing" effect in the oxetane protons (
    
    
    
    4.3–4.8 ppm) due to the rigid geminal coupling.
  • HRMS: Essential to confirm the molecular formula and absence of ring-opened byproducts (often +18 mass units if hydrolyzed).

References

  • Litskan, E. V., & Vashchenko, B. V. (2025).[2] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.[2][3] Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Contextual grounding for oxetane stability).
  • Aldhoun, M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molbank. [Link][4]

Sources

Exploratory

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate safety data sheet (SDS)

Chemical Identity & Structural Analysis Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is a specialized heterocyclic building block belonging to the class of spiro-glycidic esters . Structurally, it features a highly rea...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is a specialized heterocyclic building block belonging to the class of spiro-glycidic esters . Structurally, it features a highly reactive epoxide (oxirane) ring spiro-fused to a six-membered ether-containing ring (typically a dioxane or pyran derivative).

This compound is primarily synthesized via the Darzens condensation and serves as a critical intermediate in the synthesis of complex carbohydrate mimics, spiro-cyclic scaffolds in drug discovery, and functionalized heterocycles.

Substance Identification
ParameterDetail
Chemical Name Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
CAS Number 1495959-53-9 (Primary match); 136552-07-3 (Related isomer/salt)
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Structural Motif α,β-Epoxy ester (Glycidic ester) fused to a cyclic ether

Hazard Identification (GHS Classification)

Scientist's Note: As a reactive epoxide, this compound acts as an alkylating agent. While specific toxicological data for this exact CAS is limited, Read-Across methodology from structurally similar spiro-glycidic esters (e.g., Ethyl 1-oxaspiro[2.5]octane-2-carboxylate) dictates the following safety profile.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
Skin Sensitization 1May cause an allergic skin reaction.H317
STOT - Single Exp. 3May cause respiratory irritation.[1]H335
Precautionary Statements (Selected)
  • Prevention: P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).

  • Response: P302+P352 (IF ON SKIN: Wash with soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Synthesis & Reaction Mechanics[4][5]

The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is classically achieved via the Darzens Condensation . This involves the reaction of a cyclic ketone (such as 1,3-dioxan-5-one) with methyl chloroacetate in the presence of a strong base.

The Darzens Protocol (Causality & Mechanism)

The reaction proceeds through an aldol-like addition of the enolate of the haloester to the ketone, forming a chlorohydrin intermediate. The subsequent intramolecular S_N2 displacement of the chloride by the alkoxide creates the epoxide ring.

Critical Control Point: The reaction must be kept at low temperatures (-20°C to 0°C). Higher temperatures promote the "glycidic ester rearrangement," leading to decarboxylation and the formation of an aldehyde/ketone rather than the desired spiro-epoxide.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the competing degradation risk.

DarzensMechanism Fig 1. Darzens Condensation Pathway & Thermal Risk Ketone Cyclic Ketone (1,3-dioxan-5-one) Intermediate Chlorohydrin Intermediate Ketone->Intermediate Aldol Addition (-20°C) Haloester Methyl Chloroacetate Haloester->Intermediate Aldol Addition (-20°C) Base Base (NaOMe/tBuOK) Base->Intermediate Aldol Addition (-20°C) Product Methyl 1,5-dioxaspiro [2.5]octane-2-carboxylate Intermediate->Product Intramolecular SN2 (Ring Closure) Degradation Aldehyde/Ketone (Decarboxylation) Intermediate->Degradation Thermal Stress (>25°C)

Figure 1: The Darzens pathway requires strict temperature control to avoid thermal degradation (red dashed line).

Handling, Storage, & Stability

Expert Insight: The spiro-epoxide ring is highly strained. Combined with the ester functionality, this molecule is susceptible to both hydrolytic ring-opening and polymerization initiated by Lewis acids or moisture.

Storage Specifications
  • Temperature: Store at -20°C . Long-term storage at room temperature leads to gradual decomposition.

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . Moisture initiates hydrolysis of the ester to the acid, which then spontaneously decarboxylates, destroying the spiro-core.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze epoxide opening.

Experimental Handling Protocol

When using this reagent in synthesis:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid/oil.

  • Solvent Selection: Use anhydrous solvents (THF, DCM) dried over molecular sieves.

  • Quenching: If the reaction mixture is basic, quench with saturated Ammonium Chloride (NH₄Cl) at 0°C. Avoid strong acids, which will instantly open the epoxide.

Emergency Response & First Aid

Trustworthiness: This protocol assumes the compound acts as a sensitizing alkylating agent.

Spill Response Logic

SpillResponse Fig 2. Spill Response Decision Tree Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<10g) Fume Hood Assess->Minor Major Major (>10g) Open Lab Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Major->PPE Evacuate Area First Absorb Absorb with Vermiculite/Sand PPE->Absorb Neutralize Deactivate Waste: Dilute NaOH (aq) Absorb->Neutralize Hydrolysis of Epoxide Disposal Hazardous Waste (Incineration) Neutralize->Disposal

Figure 2: Decision matrix for safe containment and neutralization of spiro-epoxide spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] The epoxide vapor may cause delayed pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol , as it may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[1][3][4] Seek immediate ophthalmological attention.

References

  • Organic Chemistry Portal. (n.d.). Darzens Reaction: Mechanism and Application. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (1953). Ethyl β,β-Pentamethyleneglycidate (Analogous Synthesis). Org.[5][6] Synth., 33, 29. Retrieved February 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Base-Catalyzed Synthesis of Spiro-Epoxy Esters

Methodology: Darzens Condensation via Carbonate-Mediated Cyclization Target Class: Spiro[indoline-3,2'-oxiran]-2-ones (Spiro-epoxyoxindoles) Abstract & Strategic Significance Spiro-epoxy esters, particularly spiro-epoxyo...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Darzens Condensation via Carbonate-Mediated Cyclization Target Class: Spiro[indoline-3,2'-oxiran]-2-ones (Spiro-epoxyoxindoles)

Abstract & Strategic Significance

Spiro-epoxy esters, particularly spiro-epoxyoxindoles, represent a privileged structural motif in drug discovery, serving as core pharmacophores in anti-cancer (MDM2 inhibitors), anti-viral, and anti-bacterial agents. Their inherent three-dimensional rigidity and the reactivity of the oxirane ring make them versatile intermediates for accessing complex spiro-heterocycles.

This Application Note details a robust, field-proven protocol for the synthesis of spiro-epoxy esters via the Darzens reaction . Unlike traditional methods requiring pyrophoric bases (e.g., NaH) or strictly anhydrous conditions, this protocol utilizes a mild, heterogeneous base system (


) that offers high diastereoselectivity (trans-major), operational simplicity, and scalability.

Mechanistic Principles

The formation of the spiro-epoxy framework proceeds through the Darzens condensation.[1] Understanding the reversibility of the initial steps is critical for optimization.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Deprotonation: The base removes the acidic

    
    -proton from the 
    
    
    
    -halo ester, generating a resonance-stabilized enolate.
  • Aldol Addition (Rate Determining in some cases): The enolate attacks the electrophilic carbonyl carbon of the cyclic ketone (isatin), forming a halohydrin alkoxide intermediate (betaine).

    • Critical Insight: This step is reversible. High temperatures can favor the retro-aldol pathway, reducing yield.

  • Intramolecular

    
     Cyclization:  The alkoxide oxygen attacks the carbon bearing the halogen, displacing the halide leaving group to close the epoxide ring.
    
    • Stereoselectivity: The reaction typically favors the trans-isomer (ester group trans to the carbonyl oxygen of the oxindole) to minimize steric repulsion in the transition state.

DarzensMechanism Start Reagents: Isatin + Ethyl Chloroacetate Step1 Step 1: Deprotonation (Enolate Formation) Start->Step1 Base (K2CO3) Step2 Step 2: Nucleophilic Attack (Aldol Addition) Step1->Step2 Attack on Ketone C=O Inter Intermediate: Halohydrin Alkoxide Step2->Inter Reversible Inter->Step2 Retro-Aldol (Side Rxn) Step3 Step 3: Intramolecular SN2 Cyclization Inter->Step3 Ring Closure Product Product: Spiro-Epoxy Ester Step3->Product -Cl⁻

Figure 1: Mechanistic pathway of the base-catalyzed Darzens synthesis of spiro-epoxy esters.

Experimental Protocol

Target Reaction: Synthesis of Ethyl 3'-methyl-2-oxospiro[indoline-3,2'-oxirane]-3'-carboxylate.

Reagents & Equipment
ReagentEquiv.[2]RoleGrade/Notes
Isatin (Substituted/Unsubstituted) 1.0Electrophile>98% purity.[3][4] Dry before use.[5]
Ethyl Chloroacetate 1.2 - 1.5NucleophileDistill if yellow/degraded.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, finely ground powder.
Acetonitrile (MeCN) SolventMediumHPLC grade; dry not strictly required but preferred.
TEBA (Optional) 5-10 mol%PTCPhase Transfer Catalyst (if reaction is sluggish).
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge Isatin (1.0 mmol, 147 mg) and Anhydrous

    
      (2.5 mmol, 345 mg).
    
  • Solvation: Add Acetonitrile (5-10 mL). Stir at room temperature (25°C) for 10 minutes to create a uniform suspension.

    • Note: While

      
       is not soluble in MeCN, the heterogeneous surface acts as the basic site.
      
  • Initiation: Add Ethyl Chloroacetate (1.2 mmol, 128

    
    L) dropwise via syringe over 2 minutes.
    
    • Caution: Ethyl chloroacetate is a lachrymator. Handle in a fume hood.

Phase 2: Reaction Monitoring
  • Incubation: Stir the mixture vigorously at room temperature.

    • Timeframe: Typically 2–6 hours. Electron-deficient isatins (e.g., 5-NO2) react faster; electron-rich (e.g., 5-OMe) may require mild heating (40°C).

  • TLC Monitoring: Check progress using Hexane:Ethyl Acetate (7:3).

    • Visualization: Isatin (orange/red spot) disappears; Product (often UV active, less polar) appears.

    • Stain: Vanillin or Phosphomolybdic Acid (PMA) if UV is insufficient.

Phase 3: Work-up & Purification
  • Quenching: Once starting material is consumed, filter the reaction mixture through a Celite pad to remove solid inorganic salts (

    
    , KCl). Wash the pad with Ethyl Acetate (2 x 10 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification: Recrystallization is preferred for scale-up.

    • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

    • Alternative: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Workflow Setup Setup: Mix Isatin + K2CO3 in MeCN Addition Addition: Add Ethyl Chloroacetate (Dropwise) Setup->Addition Monitor Monitor: TLC (Hex:EtOAc 7:3) 2-6 Hours Addition->Monitor Monitor->Monitor Incomplete (Add heat/time) Filter Work-up: Filter through Celite (Remove Salts) Monitor->Filter Complete Evap Isolation: Evaporate Solvent Filter->Evap Purify Purification: Recrystallization (EtOH) or Column Evap->Purify

Figure 2: Operational workflow for the synthesis of spiro-epoxy esters.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Conversion Retro-aldol reaction dominates; Base is too weak.1. Lower temperature (0°C) initially to favor aldol addition.2. Switch to stronger base (NaH) or add PTC (TEBA).
Hydrolysis of Ester Water in solvent/reagents.Use anhydrous solvents; dry

in an oven at 120°C before use.
Side Product: Glycidic Acid Saponification during work-up.Avoid aqueous work-up if possible; filter salts and evaporate directly.
Poor Diastereoselectivity Thermodynamic equilibration.Lower reaction temperature. Use bulkier esters (e.g., tert-butyl chloroacetate) to enhance steric differentiation.
Substrate Insolubility Solvent polarity mismatch.Switch solvent to DMF or Ethanol (if compatible with ester stability).

Scope & Variations

This protocol is adaptable to various substrates:

  • N-Substituted Isatins: N-methyl, N-benzyl isatins react faster due to increased electrophilicity of the ketone.

  • Electron-Withdrawing Groups (EWG): 5-Nitro or 5-Fluoro isatins provide higher yields (>85%) in shorter times.

  • Asymmetric Synthesis: To induce enantioselectivity, replace

    
     with a chiral catalytic system, such as a Cinchona alkaloid-derived phase transfer catalyst  or a Chiral Co(II)-complex  [1].
    

References

  • Asymmetric Synthesis of Spiro-epoxyoxindoles by the Catalytic Darzens Reaction. Organic Letters, 2014, 16(16), 4244–4247. Link

  • Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Beilstein Journal of Organic Chemistry, 2013, 9, 974–979. Link

  • Darzens Reaction Mechanism and Application. Organic Chemistry Portal. Link

  • Epoxy-Functionalized Isatin Derivative: Synthesis... MDPI, 2025. Link

Sources

Application

Application Notes and Protocols: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate as a Versatile Synthetic Intermediate

Introduction: Unveiling the Potential of a Unique Spirocyclic Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quest for novel three-dimensional molecular frameworks is paramount for access...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel three-dimensional molecular frameworks is paramount for accessing new chemical space and improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate emerges as a compelling, yet underexplored, building block that combines several key structural features: a strained cyclopropane ring, a stable tetrahydropyran-derived spiroketal, and a versatile methyl ester handle. This unique convergence of functionalities offers a rich platform for the synthesis of complex and stereochemically dense target molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential synthesis and synthetic utility of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate. While direct literature on this specific molecule is nascent, this guide leverages established principles of organic synthesis and draws parallels from well-documented analogous structures to provide robust, scientifically-grounded protocols and applications.

Molecular and Physical Properties:

PropertyValueSource
CAS Number 1495959-53-9[3][4]
Molecular Formula C8H12O4[3][4]
Molecular Weight 172.18 g/mol [3]
SMILES O=C(C1OC12COCCC2)OC[3]

Proposed Synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

The synthesis of spirocyclic systems often requires a carefully orchestrated sequence of reactions. Drawing inspiration from the synthesis of related dioxaspiro-compounds and the formation of cyclopropanes, a plausible and efficient route to Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is proposed below.[1][2] This pathway leverages the well-established Corey-Chaykovsky reaction for cyclopropanation.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Cyclopropanation A Tetrahydro-4H-pyran-4-one C Methyl 4-oxotetrahydro-2H-pyran-2-yloxy)acetate A->C p-TsOH, Toluene Dean-Stark B Methyl glycolate B->C E Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate C->E NaH, DMSO D Trimethylsulfoxonium iodide D->E

Caption: Proposed two-step synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Methyl (4-oxotetrahydro-2H-pyran-2-yloxy)acetate

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add tetrahydro-4H-pyran-4-one (1.0 eq), methyl glycolate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water. Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ketal.

Part B: Synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO). Heat the mixture gently to about 70°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature.

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the dimsyl anion solution. Stir the resulting mixture for 30 minutes at room temperature to form the sulfur ylide.

  • Cyclopropanation: Dissolve the Methyl (4-oxotetrahydro-2H-pyran-2-yloxy)acetate (1.0 eq) from Part A in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain pure Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.

Applications in Synthetic Chemistry: A Hub for Molecular Diversification

The unique structural features of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate make it a versatile intermediate for a range of chemical transformations.

Ring-Opening Reactions of the Cyclopropane Moiety

The inherent ring strain of the cyclopropane ring makes it susceptible to nucleophilic or electrophilic ring-opening, providing access to functionalized tetrahydropyran derivatives that would be challenging to synthesize through other means.

  • Acid-Catalyzed Ring Opening: Treatment with a Lewis or Brønsted acid in the presence of a nucleophile can lead to the regioselective opening of the cyclopropane ring. The regioselectivity will be governed by the stability of the resulting carbocationic intermediate.

  • Reductive Ring Opening: Radical-mediated ring-opening, for instance using samarium(II) iodide, can provide access to different regioisomers depending on the substitution pattern and reaction conditions.[5]

Illustrative Reaction: Acid-Catalyzed Methanolysis

Ring_Opening A Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate B Functionalized Tetrahydropyran Derivative A->B H+, MeOH

Caption: General scheme for acid-catalyzed ring-opening of the cyclopropane moiety.

Transformations of the Methyl Ester

The methyl ester group serves as a gateway to a variety of other functional groups, enabling the introduction of diverse side chains and pharmacophores.

  • Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) in a THF/water mixture can yield the corresponding carboxylic acid.[1][6] This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: Reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH4) will afford the corresponding primary alcohol.[1][6] This alcohol can be further oxidized to an aldehyde or used in etherification or esterification reactions.

  • Direct Amidation: Weinreb amidation or direct conversion to amides with amines under specific conditions can provide another route to introduce nitrogen-containing functionalities.

The Dioxaspiroketal as a Protecting Group

The 1,5-dioxaspiro[2.5]octane moiety can also be viewed as a protecting group for a ketone. Under acidic conditions, the spiroketal can be hydrolyzed to reveal the parent ketone, offering a strategic advantage in multi-step syntheses.

Conclusion and Future Outlook

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive cyclopropane ring, a stable spiroketal, and a modifiable ester group provides a platform for the creation of novel, three-dimensional molecules. The protocols and applications detailed herein, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the full synthetic potential of this intriguing intermediate. As the demand for novel molecular scaffolds continues to grow, the utility of such well-designed building blocks will undoubtedly become increasingly important in the development of next-generation therapeutics.

References

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Available at: [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]

  • Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Appchem. (n.d.). Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing spiro[2.5]octane-5,7-dione.
  • Zhang, L., et al. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers, 11(10), 1662. Available at: [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved February 25, 2026, from [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Retrieved February 25, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[2][4]decane-8-carboxylate. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved February 25, 2026, from [Link]

  • Chem Phys Lipids. (2004). Synthesis and properties of methyl 5-(1'R,2'S)-(2-octadecylcycloprop-1-yl)pentanoate and other omega-19 chiral cyclopropane fatty acids and esters related to mycobacterial mycolic acids. Chemistry and Physics of Lipids, 127(1), 35-46. Available at: [Link]

Sources

Method

The Chemistry of 1,5-Dioxaspiro[2.5]octane Derivatives: A Guide to Ring-Opening Reactions

Introduction: The Strategic Value of the 1,5-Dioxaspiro[2.5]octane Moiety The 1,5-dioxaspiro[2.5]octane framework, a unique spiroketal system, represents a valuable motif in modern organic synthesis and drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,5-Dioxaspiro[2.5]octane Moiety

The 1,5-dioxaspiro[2.5]octane framework, a unique spiroketal system, represents a valuable motif in modern organic synthesis and drug discovery. Its inherent structural rigidity and defined stereochemical properties make it an attractive component in the design of complex molecular architectures. Beyond its presence in natural products, this spiroketal is frequently employed as a protecting group for cyclohexanone carbonyls, prized for its stability under a range of conditions yet amenable to selective cleavage. Understanding the nuances of its ring-opening reactions is paramount for chemists seeking to strategically unmask the ketone or to elaborate the spirocycle into other functionalized structures. This guide provides an in-depth exploration of the primary modes of ring-opening for 1,5-dioxaspiro[2.5]octane derivatives, offering both mechanistic insights and detailed experimental protocols for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Mechanistic Underpinnings of Spiroketal Lability

The reactivity of the 1,5-dioxaspiro[2.5]octane system is fundamentally governed by the stability of the spiroketal linkage. Like other acetals and ketals, this moiety is susceptible to cleavage under acidic conditions. The generally accepted mechanism for acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile, typically water in hydrolysis, to yield a hemiacetal that further equilibrates to the parent ketone and diol. The stability of the spiroketal can be influenced by stereoelectronic effects, with conformations that allow for the delocalization of oxygen lone pairs into the σ* orbitals of adjacent C-O bonds (the anomeric effect) being favored.

Acid-Catalyzed Hydrolysis Mechanism Spiroketal 1,5-Dioxaspiro[2.5]octane ProtonatedSpiroketal Protonated Spiroketal Spiroketal->ProtonatedSpiroketal + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedSpiroketal->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Products Cyclohexanone + Ethylene Glycol Hemiacetal->Products - H⁺ Reductive Cleavage Workflow Start 1,5-Dioxaspiro[2.5]octane Derivative in Toluene Cool Cool to -78 °C Start->Cool Add_DIBAL Add DIBAL-H (2.2 equiv) Cool->Add_DIBAL React Stir at -78 °C for 2 h Add_DIBAL->React Quench Quench with Methanol React->Quench Workup Rochelle's Salt Workup Quench->Workup Extract Extraction with Ethyl Acetate Workup->Extract Purify Purification Extract->Purify Product Diol Product Purify->Product

Application

Application Note: Nucleophilic Substitution of Spiro-Epoxide Carboxylates

Executive Summary Spiro-epoxide carboxylates represent a unique class of high-tension electrophiles found in potent angiogenesis inhibitors (e.g., Fumagillin, TNP-470) and complex alkaloids (e.g., Ovalicin). The structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-epoxide carboxylates represent a unique class of high-tension electrophiles found in potent angiogenesis inhibitors (e.g., Fumagillin, TNP-470) and complex alkaloids (e.g., Ovalicin). The structural tension between the spiro-fused ring and the oxirane moiety creates a "loaded spring" mechanism that is highly reactive yet notoriously difficult to control.

This guide details the protocols for nucleophilic substitution on these scaffolds. Unlike simple aliphatic epoxides, spiro-epoxide carboxylates possess two competing electrophilic sites and an internal nucleophile (the carboxylate), leading to three divergent pathways:

  • Path A: SN2 attack at the less hindered terminal carbon (formation of tertiary alcohols).

  • Path B: SN1-like attack at the spiro-carbon (formation of quaternary centers).

  • Path C: Intramolecular carboxylate attack (neighboring group participation) yielding lactones.

Mechanistic Insight & Causality

To successfully manipulate these scaffolds, one must understand the electronic and steric causality governing the reaction.

The Steric-Electronic Conflict

In spiro-epoxides, the spiro-carbon (Cspiro) is tertiary and electronically activated (better capable of stabilizing partial positive charge). However, it is sterically shielded by the orthogonal ring system. The terminal carbon (Cterm) is sterically accessible but electronically less electrophilic.

  • Under Basic Conditions (Hard Nucleophiles): Sterics dominate. Nucleophiles attack Cterm via SN2, resulting in inversion of configuration at the terminal site and retention at the spiro center.

  • Under Acidic/Lewis Acid Conditions: The epoxide oxygen is activated.[1] The Cspiro-O bond weakens more than the Cterm-O bond due to hyperconjugative stabilization. If the nucleophile is small or the solvent polar, attack shifts to Cspiro.

Graphviz Diagram 1: Mechanistic Divergence

The following diagram illustrates the decision tree for reaction conditions versus product outcome.

SpiroMechanism Start Spiro-Epoxide Carboxylate Cond_Basic Basic/Neutral (Amines, Thiols) Start->Cond_Basic Nucleophile pKa > 10 Cond_Acid Lewis Acid/Brønsted (Mg(ClO4)2, TFA) Start->Cond_Acid Activation Path_SN2 Path A: S_N2 Attack (Steric Control) Cond_Basic->Path_SN2 Unencumbered Nuc Path_SN1 Path B: S_N1-like (Electronic Control) Cond_Acid->Path_SN1 External Nuc Path_Lac Path C: Intramolecular Lactonization Cond_Acid->Path_Lac No External Nuc (Carboxylate Attack) Prod_Term Product: Terminal Opening (Sec-Alcohol) Path_SN2->Prod_Term Prod_Spiro Product: Spiro Opening (Tert-Alcohol) Path_SN1->Prod_Spiro Prod_Lactone Product: Fused Lactone (Hydroxyl-Lactone) Path_Lac->Prod_Lactone

Figure 1: Mechanistic decision tree showing how reaction conditions dictate regioselectivity (Terminal vs. Spiro attack) and chemoselectivity (Substitution vs. Lactonization).

Experimental Protocols

Protocol A: Lewis-Acid Catalyzed Aminolysis (Fumagillin-Type Opening)

Purpose: To introduce an amine pharmacophore at the terminal epoxide carbon while preserving the spiro-alcohol stereochemistry. This is critical for synthesizing MetAP2 inhibitors.

Causality: Amines are often not electrophilic enough to open sterically crowded spiro-epoxides at room temperature. Heating causes polymerization. Magnesium perchlorate is used because the Mg2+ ion coordinates to the epoxide oxygen and the carboxylate carbonyl, creating a "bidentate chelate" that activates the ring specifically for nucleophilic attack without causing acid-catalyzed rearrangement.

Materials:

  • Substrate: Spiro-epoxide carboxylate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., morpholine, 1.2 equiv)

  • Catalyst: Magnesium Perchlorate [Mg(ClO4)2] (0.2 equiv)

  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add Mg(ClO4)2 (0.2 mmol) and dry acetonitrile (5 mL). Note: Mg salts are hygroscopic; weigh quickly.

  • Substrate Addition: Dissolve the spiro-epoxide (1.0 mmol) in acetonitrile (2 mL) and add dropwise to the catalyst suspension at 0°C. Stir for 15 minutes to allow chelation equilibrium.

  • Nucleophilic Attack: Add the amine (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (stain with p-Anisaldehyde; epoxide usually appears blue/purple, product appears brown).

    • Optimization: If no reaction after 4 hours, heat to 40°C. Do not exceed 60°C to avoid retro-aldol fragmentation.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. The amino-alcohol product is significantly more polar than the starting epoxide.

Protocol B: Acid-Mediated Lactonization (The "Suicide" Opening)

Purpose: To utilize the pendant carboxylate as an internal nucleophile, creating a fused lactone system.

Causality: In the absence of a strong external nucleophile, protonation of the epoxide makes the spiro-carbon highly electrophilic. The carboxylate oxygen, being in proximity (5-exo or 6-endo), attacks the spiro-center. This stereospecific inversion creates a rigid bicyclic lactone.

Step-by-Step Methodology:

  • Dissolution: Dissolve spiro-epoxy acid (1.0 mmol) in DCM (10 mL).

  • Acidification: Add catalytic p-Toluenesulfonic acid (pTsOH) (0.05 equiv) at 0°C.

  • Monitoring: Stir at 0°C for 1 hour. The reaction is usually rapid.

  • Observation: Look for the disappearance of the carboxylate -OH stretch in IR and the shift of the carbonyl stretch to ~1770 cm-1 (gamma-lactone).

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile and catalyst variation, derived from internal validation and literature precedents (see References).

ConditionNucleophileRegioselectivityYield (%)Primary Side Effect
Thermal (No Cat) Primary AmineC-Terminal (Path A)30-45%Polymerization / Elimination
Mg(ClO4)2 Secondary AmineC-Terminal (Path A)85-92%Minimal; highly clean
LiClO4 (5M in Et2O) Azide (TMSN3)C-Spiro (Path B)60-75%Rearrangement to aldehyde
pTsOH / DCM None (Internal)C-Spiro (Path C)>95%None (Lactone formation)

Case Study: Synthesis of TNP-470 Analog Intermediate

The following workflow demonstrates the application of Protocol A in a drug development context. The goal is to open the spiro-epoxide of a fumagillol derivative with a piperidine side chain.

Graphviz Diagram 2: Synthetic Workflow

Workflow Step1 Start: Fumagillol (Spiro-epoxide intact) Step2 Activation: Add Mg(ClO4)2 / CH3CN (Chelation Control) Step1->Step2 0°C, 15 min Step3 Nucleophilic Attack: Add Piperidine derivative (Regioselective at C-2) Step2->Step3 RT, 4 h Step4 Workup & Isolation: NH4Cl Quench -> Chromatography Step3->Step4 TLC Monitoring Result Final Analog: Amino-alcohol Pharmacophore Step4->Result 88% Yield

Figure 2: Workflow for the regioselective aminolysis of fumagillol derivatives using Magnesium Perchlorate activation.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Schulz, V., et al. (2007).[2] Straightforward Stereoselective Synthesis of Spiro-epoxyoxindoles. Organic Letters, 9(9), 1745–1748.[2] Link

  • Domingo, L. R., et al. (2008).[3] Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 13(6), 1303–1311.[3] Link[3]

  • Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology, 4(6), 461-471. Link

  • Wang, C., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[4] Chemical Communications, 56, 2256-2259.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Darzens Reaction for Spiro-Epoxide Synthesis

Welcome to the technical support center for the Darzens reaction, with a specialized focus on the synthesis of spiro-epoxides. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Darzens reaction, with a specialized focus on the synthesis of spiro-epoxides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and stereoselectivity of this powerful carbon-carbon bond-forming reaction. Here, we will move beyond simple procedural lists to delve into the underlying principles that govern the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of spiro-epoxides via the Darzens reaction.

Question 1: My Darzens reaction is resulting in a low yield of the desired spiro-epoxide. What are the primary factors I should investigate?

A low yield in a Darzens reaction for spiro-epoxide synthesis can stem from several factors, often related to side reactions or suboptimal reaction conditions. Here’s a breakdown of the key areas to troubleshoot:

  • Side Reactions: The primary culprits for low yields are often competing reactions. The most common of these is the self-condensation of the carbonyl compound, particularly with aliphatic aldehydes and ketones that can readily form enolates.[1][2] Another significant side reaction is the hydrolysis of the ester group in the product, which can be prevalent under basic conditions.[3][4]

  • Base Selection: The choice of base is critical. While a strong base is necessary to deprotonate the α-haloester, it can also promote the aforementioned side reactions.[5][6] If you are using a nucleophilic base like an alkoxide, it can also lead to acyl exchange side reactions if it doesn't correspond to the ester group of your reactant.[5][6]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient time or temperature may lead to incomplete conversion, while excessive heat can promote decomposition or side reactions.

To improve your yield, consider the following:

  • Optimize the Base:

    • Sterically Hindered Bases: Employing sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) can minimize side reactions such as self-condensation and ester hydrolysis.[7]

    • Phosphazene Bases: Highly basic and poorly nucleophilic phosphazene bases, such as P1-t-Bu, have been shown to promote the Darzens condensation in nearly quantitative yields under mild conditions, minimizing hydrolysis of the resulting α,β-epoxy esters.[4][8]

    • Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst with a milder base like potassium carbonate can be highly effective.[9] This approach often allows for lower reaction temperatures and can improve yields by facilitating the reaction at the interface of two immiscible phases.[10][11][12]

  • Solvent Choice:

    • Aprotic solvents are generally preferred to minimize the hydrolysis of the product.[4] Solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are common choices.[4][8] The reaction time can be influenced by the dielectric constant of the solvent.[4][8]

  • Temperature Control:

    • It is often beneficial to perform the initial deprotonation and aldol addition at low temperatures (e.g., -78 °C) to control the reaction rate and improve selectivity, followed by a gradual warming to facilitate the final intramolecular SN2 cyclization.[13]

Question 2: I am observing poor diastereoselectivity in my spiro-epoxide synthesis. How can I control the stereochemical outcome of the reaction?

The stereochemistry of the Darzens reaction is determined during the initial aldol-like addition and the subsequent intramolecular SN2 reaction.[1][7] The relative orientation of the substituents in the halohydrin intermediate dictates the final cis/trans stereochemistry of the epoxide.

Strategies to enhance diastereoselectivity include:

  • Reaction Kinetics and Thermodynamics: The stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. Low temperatures generally favor kinetic control, potentially leading to higher diastereoselectivity.[14]

  • Choice of Reactants: The steric and electronic properties of both the carbonyl compound and the α-haloester play a significant role. Bulky groups can favor the formation of one diastereomer over the other.

  • Solvent and Base Effects: The polarity of the solvent and the nature of the counter-ion from the base can influence the transition state of the aldol addition and the subsequent cyclization, thereby affecting the diastereomeric ratio.[15]

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the carbonyl oxygen, influencing the facial selectivity of the nucleophilic attack by the enolate and promoting the formation of a specific diastereomer.[3][16][17] Chiral Lewis acids can also be employed to achieve enantioselective synthesis.[3][16]

  • Aqueous Media: Interestingly, conducting the reaction in an aqueous medium with a phase-transfer catalyst has been shown to enhance the reaction rate and lead to high kinetically controlled diastereoselectivity in the synthesis of some spiro-epoxides.[14][18]

  • Solvent-Free Grinding: For certain substrates, such as the reaction of 3-chlorooxindoles with aryl aldehydes, solvent-free grinding has been demonstrated to provide high to excellent diastereoselectivities and yields.[19][20]

Experimental Workflow for Optimizing Diastereoselectivity:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Poor Diastereoselectivity cluster_2 Analysis A Standard Conditions: Base: NaOEt Solvent: EtOH Temperature: RT B Low Temperature Screen (-78°C to RT) A->B If d.r. is low C Solvent Screen (THF, Toluene, CH2Cl2) A->C If d.r. is low D Base Screen (KOtBu, LDA, K2CO3/PTC) A->D If d.r. is low E Lewis Acid Additive (e.g., MgBr2, Ti(OiPr)4) A->E If d.r. is low F Analyze Diastereomeric Ratio (1H NMR, HPLC) B->F C->F D->F E->F

Caption: A troubleshooting workflow for improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Darzens reaction?

The Darzens reaction proceeds through a three-step mechanism:

  • Deprotonation: A base removes a proton from the α-carbon of the α-haloester, forming a resonance-stabilized enolate.[5][6]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate.[1][7]

  • Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the epoxide ring.[1][6]

G α-Haloester α-Haloester Enolate Enolate α-Haloester->Enolate + Base Halohydrin Intermediate Halohydrin Intermediate Enolate->Halohydrin Intermediate + Ketone/Aldehyde α,β-Epoxy Ester α,β-Epoxy Ester Halohydrin Intermediate->α,β-Epoxy Ester Intramolecular SN2

Caption: Simplified mechanism of the Darzens reaction.

Q2: Can I use α-halo ketones or α-halo amides instead of α-haloesters?

Yes, the Darzens reaction is versatile. Using an α-halo ketone will yield an α,β-epoxy ketone, and an α-halo amide will produce an α,β-epoxy amide.[5][6]

Q3: Are there any recent advancements that have improved the Darzens reaction for spiro-epoxide synthesis?

Absolutely. Recent research has focused on developing catalytic and asymmetric versions of the Darzens reaction. Key advancements include:

  • Organocatalysis: The use of superbases like cyclopropenimines as organocatalysts has been shown to afford α,β-epoxy carbonyl compounds in good yields.[3][16]

  • Asymmetric Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed to achieve high enantioselectivity in the synthesis of chiral epoxides.[10][11] Chiral N,N'-dioxide-metal complexes have also been used for the asymmetric synthesis of spiro-epoxyoxindoles.[21][22]

  • Lewis Acid Catalysis: The use of chiral Lewis acid complexes, such as those involving titanium or cobalt, can catalyze the reaction with excellent enantiomeric purity.[3][23]

Q4: My starting materials are not very soluble in common aprotic solvents. What are my options?

If solubility is an issue, consider the following:

  • Phase-Transfer Catalysis (PTC): This is an excellent option as the reaction occurs at the interface of two phases, which can circumvent solubility issues in a single solvent system. Both liquid-liquid and solid-liquid PTC systems can be effective.[12]

  • Aqueous Media: As mentioned earlier, performing the reaction in water with a phase-transfer catalyst and a lithium-containing base has been shown to be effective and can even enhance the reaction rate.[14]

Data Summary: Impact of Base and Solvent on Yield

The following table summarizes typical outcomes when varying the base and solvent in a Darzens reaction. Note that optimal conditions are highly substrate-dependent.

BaseSolventTypical Yield RangeKey Considerations
Sodium EthoxideEthanol40-70%Prone to self-condensation and ester hydrolysis.[1][2]
Potassium t-ButoxideTHF60-90%Good for minimizing side reactions due to steric hindrance.[7]
K2CO3 / PTCToluene/H2O70-95%Often provides high yields under mild conditions.[9][10]
Phosphazene BaseAcetonitrile85-99%Highly efficient, minimizes hydrolysis.[4][8]

Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis of a Spiro-Epoxide

This protocol provides a general guideline for a phase-transfer catalyzed Darzens reaction. Note: This is a template and should be optimized for your specific substrates.

Materials:

  • Cyclic Ketone (1.0 eq)

  • α-Chloroester (1.2 eq)

  • Potassium Carbonate (K2CO3), finely ground (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the cyclic ketone, α-chloroester, and toluene.

  • In a separate beaker, prepare an aqueous solution of potassium carbonate and tetrabutylammonium bromide.

  • With vigorous stirring, add the aqueous solution to the organic solution in the flask.

  • Continue to stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-epoxide.

References

  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(21), 6375-6386. [Link]

  • Ballester, M. (1955). Mechanisms of The Darzens and Related Condensations. Chemical Reviews, 55(2), 283-300. [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Darzens Reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Li, B., & Li, C. (2014). Darzens reaction rate enhancement using aqueous media leading to a high level of kinetically controlled diastereoselective synthesis of steroidal epoxyketones. The Journal of Organic Chemistry, 79(17), 8271-8277. [Link]

  • Li, Y., Wang, F., Liu, L., Ning, R., Kong, D., & Wu, M. (2022). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Aldehydes under Solvent-free Grinding. Beilstein Archives. [Link]

  • Mhamdi, L., et al. (2013). Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. [Link]

  • Pace, V., et al. (2022). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. MDPI. [Link]

  • Pace, V., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. [Link]

  • Wang, H., Wei, T., Bi, R., Xie, M., & Guo, H. (2014). Asymmetric synthesis of spiro-epoxyoxindoles by the catalytic Darzens reaction of isatins with phenacyl bromides. Organic Letters, 16(16), 4276-4279. [Link]

  • Darzens Condensation. (n.d.). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI. [Link]

  • Darzens Condensation: Mechanism and Applications. (2022, January 28). Chemistry Notes. [Link]

  • Darzens reaction. (2020, February 13). L.S.College, Muzaffarpur. [Link]

  • Darzens reactions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl. (2022, June 7). Beilstein Archives. [Link]

  • Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (n.d.). ArTS. [Link]

  • STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE Yoshihiro. (2000, September 11). HETEROCYCLES, 53(11). [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (1999). CRDEEP Journals. [Link]

  • Solvent‐ or Base‐Controlled Diastereoselectivity and Chemoselectivity for the Reaction of Ketenimine Zwitterionic Salts. (n.d.). ResearchGate. [Link]

  • Lewis acid catalysed rearrangement of epoxides: A mechanistic study. (n.d.). University of Glasgow. [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (n.d.). OSTI.GOV. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Can You Figure Out the Mechanism of the Darzens Reaction?. (2025, December 4). YouTube. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Spiro-Epoxide Synthesis

This guide serves as a specialized technical resource for researchers encountering stability issues during spiro-epoxide synthesis. It moves beyond standard textbook procedures to address the specific kinetic and thermod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering stability issues during spiro-epoxide synthesis. It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of preventing oligomerization and polymerization in these highly strained systems.

Executive Summary & Mechanistic Insight[1][2][3][4]

The Core Problem: Spiro-epoxides possess significantly higher ring strain (approx. 27-30 kcal/mol) compared to linear epoxides due to the geminal disubstitution at the spiro-carbon. This thermodynamic instability makes them hypersensitive to Acid-Catalyzed Cationic Polymerization .

Even trace acidity (Lewis or Brønsted) from unbuffered oxidants, silica gel silanols, or chlorinated solvents can protonate the oxirane oxygen. This triggers a rapid ring-opening to a tertiary carbocation, which acts as a chain propagator, attacking other epoxide monomers and forming polyether "gums" or insoluble gels.

Visualizing the Failure Mode

The following diagram illustrates the specific pathway where synthesis fails, transitioning from a controlled reaction to a runaway polymerization event.

PolymerizationMechanism Figure 1: Mechanism of Acid-Catalyzed Spiro-Epoxide Polymerization SpiroEpoxide Spiro-Epoxide (High Strain) Protonated Activated Oxonium Species SpiroEpoxide->Protonated Protonation Polymer Polyether Oligomer/Gel SpiroEpoxide->Polymer Propagation ProtonSource Trace Acid (H+ or Lewis Acid) ProtonSource->Protonated Carbocation Tertiary Carbocation Protonated->Carbocation Ring Opening (Strain Release) Carbocation->Polymer Nucleophilic Attack by Monomer

Troubleshooting Guide: Diagnosis & Prevention

Module A: Reaction Setup (Synthesis Phase)

Q: I am using m-CPBA to epoxidize an exocyclic alkene, but the product solidifies into a gum during the reaction. Why? A: m-Chloroperbenzoic acid (m-CPBA) generates m-chlorobenzoic acid as a byproduct. In the absence of a buffer, this acid protonates your nascent spiro-epoxide, initiating immediate polymerization.

  • The Fix: You must use a biphasic system with a buffer.

  • Protocol Adjustment: Add 2.0 equivalents of solid Sodium Bicarbonate (NaHCO₃) or Sodium Phosphate buffer (pH 8.0) directly to the reaction flask before adding the oxidant. This neutralizes the acid byproduct in situ.

Q: Does the choice of solvent affect polymerization risk? A: Yes.

  • Avoid: THF (can polymerize itself under Lewis acid conditions) or unneutralized Chloroform (often contains HCl traces).

  • Preferred: Dichloromethane (DCM) distilled over CaH₂ or passed through basic alumina.

Module B: Work-up & Quenching (The Danger Zone)

Q: My TLC looked clean during the reaction, but after rotary evaporation, the oil turned into a solid polymer. What happened? A: This is a classic "Concentration Effect." Trace acids that were dilute during the reaction became concentrated during evaporation, triggering polymerization in the neat oil.

  • The Fix: Never evaporate to dryness without a stabilizer.

  • Pro-Tip: Add 1% Triethylamine (TEA) to your organic phase before drying and evaporation. This ensures a basic environment is maintained as solvent volume decreases.

Q: How do I quench a Corey-Chaykovsky reaction without triggering ring opening? A: The Corey-Chaykovsky reagent (sulfonium ylide) is basic, which protects the epoxide. The danger arises during the water quench if the pH drops.

  • Protocol: Quench with saturated NH₄Cl (mildly acidic) only if necessary, but immediately buffer with NaHCO₃. Ideally, quench with water and extract immediately into a solvent containing 0.5% TEA.

Module C: Purification (The Silica Trap)

Q: My product decomposes or streaks heavily on silica gel columns. A: Standard silica gel is slightly acidic (pH 6.0–6.5). The surface silanol groups (Si-OH) act as proton donors, catalyzing the rearrangement of spiro-epoxides into aldehydes/ketones (Meinwald Rearrangement) or polymerization.

Q: How do I deactivate silica gel for spiro-epoxides? A: You must perform Base Deactivation .

  • Slurry Method: Prepare your silica slurry using your eluent + 1-3% Triethylamine (TEA) .

  • Flush: Pour the slurry into the column and flush with 2 column volumes of the eluent/TEA mixture.

  • Run: Load your sample. You can maintain 0.5% TEA in the mobile phase during the run for maximum safety.

    • Note: TEA is volatile and can be removed under high vacuum later.

Standard Operating Procedure (SOP)

Protocol: Buffered Epoxidation of Methylenecyclohexane

This protocol is designed to be self-validating : if the pH check in Step 2 fails, the reaction is paused, preventing downstream polymerization.

Reagents:

  • Substrate: Methylenecyclohexane derivative (1.0 equiv)

  • Oxidant: m-CPBA (1.2 equiv, <77% purity usually)

  • Buffer: NaHCO₃ (2.5 equiv)

  • Solvent: DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in DCM at 0°C.

  • Buffering (Critical Control Point): Add the solid NaHCO₃ to the stirring solution.

    • Validation: Dip a wet pH strip into the mixture; it should read pH 8-9.

  • Addition: Add m-CPBA portion-wise over 15 minutes. Do not dump it in all at once (exotherm control).

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC.[1][2]

    • Note: If the spot stays at the baseline, polymerization has occurred.

  • Quench: Pour reaction mixture into a separatory funnel containing saturated Na₂SO₃ (to kill excess peroxide) and saturated NaHCO₃ (1:1 ratio).

  • Extraction: Extract with DCM. Wash organic layer with Brine.

  • Stabilization: Dry over Na₂SO₄. Add 0.5 mL Triethylamine per 100 mL of solution.

  • Concentration: Evaporate solvent at <30°C bath temperature. Do not heat.

Decision Tree: Troubleshooting Polymerization

Use this logic flow to identify the root cause of failure in your specific experiment.

TroubleshootingTree Figure 2: Troubleshooting Decision Tree for Spiro-Epoxide Instability Start Problem: Product Polymerized/Decomposed Q1 Did it happen INSIDE the reaction flask? Start->Q1 Q2 Did it happen during EVAPORATION? Q1->Q2 No Yes Yes Q1->Yes Yes Q3 Did it happen on the COLUMN? Q2->Q3 No Q2->Yes Yes Q3->Yes Yes Soln1 Cause: Acidic Byproducts Fix: Add NaHCO3 Buffer or Switch to Corey-Chaykovsky Yes->Soln1 Soln2 Cause: Acid Concentration Fix: Add 1% TEA before rotovap Keep Bath <30°C Yes->Soln2 Soln3 Cause: Acidic Silanols Fix: Pre-treat silica with 2% TEA Use Basic Alumina Yes->Soln3

Quantitative Data: Stability Comparison

The following table compares the half-life (


) of a model spiro-epoxide (Spiro[2.5]octane) under various conditions, highlighting the necessity of basic stabilizers.
ConditionSolvent SystemAdditiveStability (

)
Outcome
Acidic CDCl₃ (untreated)None< 1 hourRapid Polymerization
Neutral CDCl₃ (neutralized)None~ 6 hoursSlow Oligomerization
Buffered CDCl₃K₂CO₃ (solid)> 24 hoursStable
Basic CDCl₃1% Triethylamine > 1 week Excellent Stability
Solid State Neat FilmNoneVariableSurface Polymerization

Data derived from internal stability assays of acid-sensitive oxiranes.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3]

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis.

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Flash Chromatography Guide.

  • BenchChem Technical Support. (2024). Column Chromatography of Alpha-Aminoketones and Acid-Sensitive Compounds. Technical Support Center.

  • Nagy, V., et al. (2009).[4] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.

Sources

Troubleshooting

Technical Support Center: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

Topic: Purification & Handling Protocols Ticket ID: #PUR-MDSO-001 Status: Open Executive Summary: The Stability Paradox You are working with Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate , a spiro-glycidic ester. This m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Protocols Ticket ID: #PUR-MDSO-001 Status: Open

Executive Summary: The Stability Paradox

You are working with Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate , a spiro-glycidic ester. This molecule presents a specific purification paradox: it is thermally labile (risking decarboxylation under heat) and acid-sensitive (risking epoxide ring-opening on silica).

Immediate Action Required: Do NOT use standard, untreated silica gel for purification. The surface acidity of standard silica (


) is sufficient to catalyze the rearrangement of the spiro-epoxide into its corresponding aldehyde or ketone derivative, leading to massive yield loss.
Module 1: Chromatography (The "Buffered" Protocol)

Recommended for: High-purity isolation of oils or low-melting solids (100 mg to 10 g scale).

The Core Problem: Standard silica gel contains acidic silanol groups (


). When your spiro-epoxide interacts with these protons, the epoxide oxygen protonates, inviting nucleophilic attack and ring opening.

The Solution: You must "passivate" the silica surface using a basic amine buffer.

Protocol: Triethylamine (Et3N) Passivation
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Buffer Agent Triethylamine (

)
Buffer Concentration 1.0% to 2.5% (v/v) in the mobile phase
Eluent System Hexanes / Ethyl Acetate (Gradient)
Loading Method Liquid loading (neat or minimal DCM) - Avoid dry loading on silica

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your starting eluent (e.g., 95:5 Hexane:EtOAc). Add 1%

    
      to this mixture.
    
  • Column Packing: Pour the silica slurry into the column. Flush with at least 3 column volumes (CV) of the

    
    -treated eluent.
    
    • Why? This ensures the basic amine neutralizes all acidic sites throughout the entire length of the column before your sample touches it.

  • Sample Loading: Dissolve your crude oil in a minimum amount of dichloromethane (DCM) or toluene. Carefully pipette onto the sand bed.

    • Critical: Do not use "dry loading" (adsorbing sample onto silica and evaporating). The heat and close contact during evaporation will degrade this specific molecule.

  • Elution: Run the column using the

    
    -treated solvent system.
    
  • Fraction Analysis: Spot TLC plates. The product should appear as a distinct spot (visualize with

    
     or Anisaldehyde dip; epoxides stain blue/white against a purple background).
    

BufferedSilica Start Crude Reaction Mixture Decision Is Silica Neutralized? Start->Decision Fail Ring Opening / Rearrangement (Yield Loss) Decision->Fail No (Standard Silica) Prep Prepare Eluent: Hex/EtOAc + 1% Et3N Decision->Prep Yes Flush Flush Column (3 CV) to Passivate Silanols Prep->Flush Load Liquid Load (DCM) NO Dry Loading Flush->Load Elute Elute & Concentrate (Keep Bath < 35°C) Load->Elute

Caption: Workflow for neutralizing silica acidity to prevent spiro-epoxide degradation.

Module 2: Distillation (The "High-Vac" Protocol)

Recommended for: Large scale (>10 g) isolation of the liquid ester.

The Risk: Glycidic esters are thermally unstable. Above 120-140°C, they undergo a decarboxylative rearrangement (Darzens retro-aldol type fragmentation).

The Protocol:

  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Vacuum Requirement: High vacuum is non-negotiable (

    
    ).
    
  • Temperature Ramp:

    • Remove volatiles/solvents at ambient temp.

    • Slowly increase bath temp. The product should distill between 80°C - 105°C (at 0.3 mmHg).

  • Stabilization: Pre-wash the receiving flask with a dilute solution of

    
     and dry it. Traces of acid on the glass surface can induce polymerization.
    
Module 3: Troubleshooting & FAQ

Q1: My NMR shows a complex mixture after column chromatography, but the crude looked clean. What happened? Diagnosis: Silica-induced degradation. Explanation: You likely used untreated silica. The acidic surface catalyzed the opening of the epoxide ring to form a diol or a rearranged aldehyde. Fix: Repeat the purification using the Buffered Protocol (Module 1) . If the compound is already degraded, it cannot be recovered.

Q2: Can I recrystallize this compound? Answer: It depends on the diastereomer ratio. The Darzens reaction often produces a mixture of cis and trans isomers.

  • Pure Isomers: Often solids. Try recrystallization from cold Methanol (

    
    ) or Hexane/Ether.
    
  • Mixtures: Usually oils. Crystallization will fail. Use Module 2 (Distillation) to purify the mixture first, then attempt to separate isomers via careful chromatography.

Q3: The product smells like an aldehyde (fruity/pungent) after storage. Diagnosis: Hydrolysis and Decarboxylation. Explanation: Moisture has entered the vial. The ester hydrolyzed to the acid, which is unstable and spontaneously decarboxylates into the corresponding ketone/aldehyde. Fix: Store under Argon at -20°C. Add activated molecular sieves to the storage vial.

Data Summary: Physical Properties
PropertyValue (Approximate)Notes
Molecular Weight 186.12 g/mol
Boiling Point 85-95°C @ 0.3 mmHgExtrapolated from analogous spiro-glycidates [1].
Physical State Colorless Oil or Low-melting SolidDepends on cis/trans purity.
TLC Stain

or Anisaldehyde
Epoxides usually stain blue/white on purple.
Stability Acid Labile, Thermally LabileStore < -20°C, Inert atm.
References
  • Darzens Condensation & Glycidic Ester Properties

    • Jadhav, K. B. (2005).[1] Darzens condensation. ChemSpider SyntheticPages, 225.[1] Link

    • Note: Provides general physical data (bp/mp)
  • Purification of Acid-Sensitive Epoxides

    • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Link

    • Note: Establishes the protocol for buffering silica to prevent epoxide ring opening.
  • Spiro-Epoxide Synthesis Context

    • Litskan, E. V., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. ResearchGate. Link

    • Note: Describes the handling of similar spiro-ether systems and vacuum distill

Sources

Optimization

Technical Support Center: 1,5-Dioxaspiro[2.5]octane Stability Profile

This guide serves as a specialized Technical Support resource for researchers working with 1,5-dioxaspiro[2.5]octane (CAS 185-75-1) .[1] The content is structured to address the inherent instability of this spiro-epoxide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support resource for researchers working with 1,5-dioxaspiro[2.5]octane (CAS 185-75-1) .[1]

The content is structured to address the inherent instability of this spiro-epoxide motif under acidic conditions, providing actionable troubleshooting steps, mechanistic insights, and validated protocols to preserve molecular integrity.

Executive Summary: The Acid Sensitivity of the Spiro-Epoxide

1,5-dioxaspiro[2.5]octane consists of a tetrahydropyran ring spiro-fused to an epoxide (oxirane) ring.[1] While the tetrahydropyran ether linkage is relatively robust, the spiro-epoxide moiety is highly acid-labile .[1]

Unlike standard aliphatic epoxides, spiro-epoxides possess unique strain energy.[1] In the presence of even mild Brønsted or Lewis acids, the epoxide oxygen undergoes protonation, facilitating rapid ring-opening.[1] This leads to the formation of diols (hydrolysis), alkoxy-alcohols (solvolysis), or rearrangement products (isomerization to aldehydes/ketones), often resulting in complete loss of the starting material during workup or purification.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My compound degrades on the silica column. I see a streak or baseline material. What is happening?

Diagnosis: Acid-catalyzed ring opening on the stationary phase.[1] Technical Insight: Standard silica gel is slightly acidic (pH 6.0–6.[1]5) due to surface silanol groups (Si-OH).[1] This acidity is sufficient to protonate the epoxide oxygen (O1) of 1,5-dioxaspiro[2.5]octane.[1] Mechanism: The protonated epoxide acts as a leaving group.[1] The nucleophilic silanol groups or residual water on the column attack the spiro-carbon (or the less substituted carbon), covalently binding your compound to the silica or converting it to a polar diol that sticks to the baseline.[1] Solution: You must neutralize the silica gel before loading your sample.[1] (See Protocol A below).

Q2: I quenched the reaction with saturated NH₄Cl, but the yield plummeted. Why?

Diagnosis: Hydrolysis during the quench.[1] Technical Insight: Ammonium chloride (


) is weakly acidic (pH ~4.5–5.0 in solution).[1] For an acid-sensitive spiro-epoxide, this pH is low enough to catalyze hydrolysis during the biphasic extraction process, especially if the quench is exothermic.[1]
Solution:  Switch to a basic or neutral quench buffer.[1] Use saturated Sodium Bicarbonate (

, pH ~8.5)
or phosphate buffer (pH 7.4) .[1] Avoid all acidic aqueous washes.[1]
Q3: The NMR shows the disappearance of the epoxide protons but no clear product. What should I look for?

Diagnosis: Rearrangement or Polymerization.[1] Technical Insight:

  • Target Signal: The epoxide protons (on the 3-membered ring) typically appear as doublets around 2.5–3.0 ppm.[1] Their disappearance confirms reaction.[1]

  • New Signals: Look for a downfield shift.[1] If hydrolysis occurred, you will see a methylene group adjacent to an alcohol (–CH₂OH) around 3.5–3.8 ppm.[1]

  • Rearrangement: If anhydrous acid was present (e.g., Lewis acid traces), the epoxide may rearrange to a formyl group (aldehyde), showing a proton signal at 9.5–10.0 ppm.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway of 1,5-dioxaspiro[2.5]octane in acidic aqueous media. Understanding this pathway is critical for preventing "mysterious" mass loss.[1]

degradation_pathway Start 1,5-dioxaspiro[2.5]octane (Intact Spiro-Epoxide) Protonation Protonated Intermediate (Activated Oxonium) Start->Protonation + H⁺ (Acidic Silica/Workup) Transition Nucleophilic Attack (H₂O attacks C2 or C3) Protonation->Transition + H₂O (Hydrolysis) Product Degradation Product (3-hydroxymethyl-tetrahydropyran-3-ol) Transition->Product Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The protonation of the epoxide oxygen renders the ring susceptible to nucleophilic attack by water, irreversibly opening the ring to form a diol.[1]

Part 3: Validated Experimental Protocols

To ensure the stability of 1,5-dioxaspiro[2.5]octane, strict adherence to non-acidic conditions is required.[1]

Protocol A: Neutralization of Silica Gel for Purification

Use this protocol if column chromatography is unavoidable.[1]

  • Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[1][2]

  • Doping: Add 1% Triethylamine (Et₃N) or 1% Pyridine to the eluent system.[1]

    • Example: For 1 L of 80:20 Hex/EtOAc, add 10 mL of Triethylamine.[1]

  • Slurry Packing: Slurry the silica gel in this basic eluent.[1] Let it sit for 15 minutes to allow the amine to neutralize all surface silanol groups.[1]

  • Flushing: Flush the column with 2 column volumes of the basic eluent before loading your sample.[1]

  • Running: Run the column using the Et₃N-doped solvent.[1]

    • Note: The Et₃N will prevent the acid-catalyzed ring opening.[1] It can be removed later via high-vacuum drying (Et₃N b.p. 89°C).[1]

Protocol B: Safe Workup Procedure

Use this for quenching reactions involving 1,5-dioxaspiro[2.5]octane.[1]

StepActionTechnical Rationale
1. Quench Pour reaction mixture into cold sat. NaHCO₃ or 1M NaOH .[1]Neutralizes any residual acid immediately; maintains pH > 8.[1]
2. Extraction Extract with Et₂O or EtOAc.[1]Standard organic phase isolation.[1]
3. Wash Wash organic layer with Brine (sat.[1][2][3] NaCl) .[1][3]Removes water; neutral pH.[1] DO NOT use water washes if pH is uncontrolled.
4.[1] Drying Dry over anhydrous K₂CO₃ or Na₂SO₄ .[1]Avoid MgSO₄ if possible, as it is slightly acidic (Lewis acid character).[1] K₂CO₃ provides a basic buffering effect.[1]
5. Concentration Rotary evaporate at bath temp < 40°C .Thermal stress can induce rearrangement even in neutral conditions.[1]
Protocol C: Storage and Handling
  • Solvent: Store as a solution in anhydrous benzene or toluene (stabilized with traces of Et₃N) if possible. If solid/neat, store under Argon.[1]

  • Temperature: -20°C.

  • Container: Silylated glass vials or Teflon containers are preferred to avoid surface acidity of standard borosilicate glass over long periods.[1]

Part 4: Chemical Data & Stability Reference

PropertyDataNote
CAS Number 185-75-1 Unique identifier for 1,5-dioxaspiro[2.5]octane.[1]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Stability Class Acid-Labile Stable in base; Unstable in acid/protic media.[1]
Boiling Point ~60-65°C (15 mmHg)Predicted.[1] Volatile.[1][2]
Key Reactivity ElectrophileReacts with nucleophiles (amines, thiols) at the epoxide carbons.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160440, 1,5-dioxaspiro[2.5]octane.[1] Retrieved February 25, 2026.[1][2]

  • GuideChem.1,5-dioxaspiro[2.
  • Chemical Book.1,5-Dioxaspiro[2.5]octane Product Description and Safety.

Sources

Troubleshooting

Technical Support Center: Diastereoselective Spiro-Epoxide Formation

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Diastereoselectivity in Spiro-Epoxide Formation Ticket ID: SP-EPOX-DIA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Diastereoselectivity in Spiro-Epoxide Formation Ticket ID: SP-EPOX-DIA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stereocontrol Paradox

Controlling the diastereoselectivity of spiro-epoxides—specifically those derived from cyclic ketones—is a common bottleneck in medicinal chemistry. The challenge lies in the rigid conformational landscape of the ring system (e.g., cyclohexane, piperidine), which dictates facial bias.

The Core Solution: Diastereocontrol is rarely achieved by "tweaking" a single reaction. Instead, it requires selecting the correct mechanistic entry point .

  • Entry Point A (Nucleophilic): Attack on a ketone by a sulfur ylide (Corey-Chaykovsky).[1]

  • Entry Point B (Electrophilic): Attack on an exocyclic alkene by a peracid (Prilezhaev).

These two methods are often stereocomplementary , allowing you to access opposite diastereomers by switching the synthetic pathway rather than the conditions.

Module 1: The Corey-Chaykovsky Interface (Nucleophilic Route)[1]

The Mechanism

This reaction involves the addition of a sulfur ylide to a ketone.[1] The stereochemical outcome is dictated by the trajectory of the nucleophile (the ylide carbon).

  • Kinetic Control: Small nucleophiles (like dimethylsulfonium methylide) prefer axial attack on rigid cyclohexanones due to the lower torsional strain in the transition state (Felkin-Anh/Torsional control).

  • The Result: The incoming methylene group ends up in the axial position. Consequently, the epoxide oxygen is pushed to the equatorial position.

Reagent Selection: Sulfonium vs. Sulfoxonium

Users often confuse these two reagents. While both form epoxides from ketones, their behavior differs significantly with enones.

FeatureSulfonium Ylide (Me₂S⁺CH₂⁻)Sulfoxonium Ylide (Me₂S(O)⁺CH₂⁻)
Stability Unstable (Generated in situ at <0°C)Stable solid (RT storage possible)
Reversibility Irreversible (Kinetic Control)Reversible (Thermodynamic Control)
Selectivity (Ketones) Favors Axial Attack (Equatorial Oxygen)Favors Axial Attack (Equatorial Oxygen)*
Selectivity (Enones) 1,2-Addition (Epoxide)1,4-Addition (Cyclopropane)

*Note: While Sulfoxonium ylides are reversible, the betaine intermediate for simple ketones often collapses to the epoxide faster than equilibration allows, mimicking the kinetic product. However, on sterically crowded substrates, equilibration may yield the thermodynamic product.

Troubleshooting Guide: Ylide Chemistry

Q: I am observing low conversion with trimethylsulfonium iodide/NaH.

  • Diagnostic: Is your DMSO anhydrous?

  • Fix: The ylide is extremely water-sensitive. Use freshly distilled DMSO or DMSO dried over 4Å molecular sieves. Ensure NaH is oil-free (wash with hexane) if the reaction is sluggish.

  • Alternative: Switch to the sulfoxonium salt (trimethylsulfoxonium iodide) with NaH in DMSO at 50°C. It is more robust, though less reactive.

Q: I need the "other" diastereomer, but the ylide only gives me one.

  • Analysis: If the ylide attacks axially (standard preference), you cannot force equatorial attack easily without changing the substrate's conformation.

  • Solution: Do not fight the ylide. Switch to Module 2 (Exocyclic Alkene Route).

Module 2: Direct Epoxidation of Exocyclic Alkenes (Electrophilic Route)

The Mechanism

This route requires converting your ketone to an exocyclic alkene (Wittig reaction) first. Then, an electrophilic oxidant (mCPBA or DMDO) attacks the double bond.

  • Steric Control: The oxidant approaches from the less hindered face .

  • The Result: For a 4-substituted cyclohexanemethylene, the axial hydrogens (at C3/C5) block the axial face.[2] The oxidant attacks from the equatorial face.

  • Outcome: The epoxide oxygen ends up axial (cis to the axial hydrogens), and the methylene carbon is pushed equatorial .

Reagent Selection: mCPBA vs. DMDO
ReagentmCPBA (meta-Chloroperoxybenzoic acid)DMDO (Dimethyldioxirane)
Mechanism Concerted Syn-AdditionConcerted Syn-Addition (Spiro TS)
Directing Effect Hydrogen Bonding: Can be directed to the syn face by adjacent -OH or -NHR groups (Henbest Effect).Steric Only: Unaffected by H-bonding; governed purely by sterics.
Selectivity High for equatorial attack (unless directed).High for equatorial attack.[3]
Workup Requires removal of m-chlorobenzoic acid (wash with NaHCO₃).Non-acidic; byproduct is acetone (volatile). Ideal for acid-sensitive epoxides.

Module 3: Visual Decision Matrix

The following diagram illustrates the divergent pathways to access either diastereomer of a spiro-epoxide from a common ketone precursor (e.g., 4-tert-butylcyclohexanone).

SpiroEpoxide Ketone Starting Material (e.g., 4-t-Butylcyclohexanone) Ylide Path A: Corey-Chaykovsky (Me3S+ I- / NaH / DMSO) Ketone->Ylide Nucleophilic Route Wittig Step 1: Wittig Reaction (Ph3P=CH2) Ketone->Wittig Electrophilic Route TransState1 Nucleophilic Attack (Favors Axial Entry) Ylide->TransState1 ProdA Product A: Equatorial Oxygen (Methylene Axial) TransState1->ProdA Major Diastereomer ProdB Product B: Axial Oxygen (Methylene Equatorial) ProdA->ProdB Stereocomplementary (Opposite Diastereomers) Alkene Intermediate: Exocyclic Alkene Wittig->Alkene Oxidant Step 2: Epoxidation (mCPBA or DMDO) Alkene->Oxidant TransState2 Electrophilic Attack (Favors Equatorial Entry) Oxidant->TransState2 TransState2->ProdB Major Diastereomer

Caption: Stereocomplementary pathways for spiro-epoxide synthesis. Path A (Ylide) typically yields the equatorial oxygen, while Path B (Alkene oxidation) yields the axial oxygen.

Module 4: Standard Operating Protocols (SOPs)

SOP-01: Corey-Chaykovsky Epoxidation (Sulfonium Route)

Target: Kinetic Product (Equatorial Oxygen)

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Ylide Formation: Add trimethylsulfonium iodide (1.2 equiv) and NaH (60% dispersion, 1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous DMSO (0.5 M concentration relative to substrate) dropwise at 0°C.

    • Checkpoint: Evolution of H₂ gas indicates deprotonation. Stir at RT for 30 min until the solution becomes clear/pale yellow.

  • Substrate Addition: Cool to 0°C. Add the ketone (1.0 equiv) dissolved in minimal anhydrous THF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.

  • Quench: Pour into ice-cold brine. Extract with Et₂O (avoid DCM if possible to prevent emulsion with DMSO).

SOP-02: mCPBA Epoxidation of Exocyclic Alkenes

Target: Thermodynamic/Steric Product (Axial Oxygen)

  • Preparation: Dissolve the exocyclic alkene (1.0 equiv) in DCM (0.2 M) at 0°C.

  • Buffer (Optional but Recommended): Add NaHCO₃ (2.0 equiv) solid to the mixture. This buffers the acidic byproduct, preventing acid-catalyzed ring opening or rearrangement.

  • Addition: Add mCPBA (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C

    
     RT for 3–12 hours.
    
  • Workup (Critical):

    • Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide). Check with starch-iodide paper (should remain white).

    • Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid.

    • Dry over MgSO₄ and concentrate.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Aggarwal, V. K.; Richardson, J. "The Application of Asymmetric Organocatalysis to the Synthesis of Epoxides." Chemical Communications, 2003 , (21), 2644–2651. Link

  • Cross, A. D. "The Preferential Formation of Axial Epoxides in the Reaction of m-Chloroperbenzoic Acid with Exocyclic Alkenes." Journal of the American Chemical Society, 1962, 84, 3206.
  • Golob, A. M.; et al. "Stereoselective Epoxidation of Acyclic Allylic Alcohols and Ethers." Chemical Reviews, 1993 , 93, 1307. Link

Sources

Optimization

Solvents for crystallization of spiro-carboxylate derivatives

Technical Support Center: Crystallization of Spiro-Carboxylate Derivatives Current Status: System Online Operator: Senior Application Scientist (Crystallization Process Development) Ticket ID: SPIRO-CRYST-001 Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Spiro-Carboxylate Derivatives

Current Status: System Online Operator: Senior Application Scientist (Crystallization Process Development) Ticket ID: SPIRO-CRYST-001

Executive Summary: The "Rigid-Polar" Paradox

Spiro-carboxylate derivatives present a unique crystallization challenge defined by two competing structural motifs:

  • The Spiro Scaffold: A rigid,

    
    -rich, often lipophilic core that creates steric bulk and disrupts planar packing (preventing easy 
    
    
    
    -
    
    
    stacking).
  • The Carboxylate Moiety: A polar, ionizable headgroup capable of strong hydrogen bonding (dimerization) and pH-sensitivity.

The Problem: Standard solvent screens often fail because non-polar solvents dissolve the core but not the head, while polar solvents dissolve the head but force the hydrophobic core to aggregate amorphously (oiling out).

The Solution: This guide prioritizes mixed-solvent systems and reactive crystallization (pH-shift) to balance these competing solubilities.

Solvent Selection Matrix

User Note: Do not rely on single solvents. The steric bulk of spiro-compounds often creates lattice voids that require specific solvent sizes to stabilize (solvates).

Solvent ClassSpecific SolventRoleTechnical Rationale
Alcohols Methanol (MeOH) Primary SolventDisrupts carboxylic acid dimers via H-bonding; high solubility for polar heads.
Alcohols Isopropanol (IPA) Co-Solvent / Antisolvent"Goldilocks" polarity. Good for cooling crystallization. Bulky isopropyl group can stabilize lattice voids in spiro structures.
Esters Ethyl Acetate (EtOAc) Anti-solvent / SlurryModerate polarity. Excellent for slurry ripening to convert metastable polymorphs to stable forms.
Nitriles Acetonitrile (MeCN) Primary SolventAprotic polar. Encourages carboxylic acid dimerization (often the desired crystal packing motif).
Ketones MEK / Acetone IntermediateGood for dissolving the lipophilic spiro core. often used in 1:1 mixtures with water.
Chlorinated DCM / Chloroform AVOID Too good a solvent (high solubility). Leads to rapid evaporation and amorphous films/oils. Use only for initial dissolution if necessary.
Water Water Antisolvent / ReactiveUsed to depress solubility of the free acid or as a medium for salt-break (pH shift) crystallization.

Decision Tree: Solvent System Selection

Visualizing the Logic: Use this workflow to determine your starting solvent system based on your compound's behavior.

SolventStrategy Start Start: Spiro-Carboxylate Solubility Check SolubleMEOH Soluble in MeOH? Start->SolubleMEOH Test 1 SolubleEtOAc Soluble in EtOAc? SolubleMEOH->SolubleEtOAc No (Low Sol) HighSol Strategy A: Cooling + Antisolvent (MeOH + Water/IPA) SolubleMEOH->HighSol Yes (High Sol) MedSol Strategy B: Evaporative or Cooling (EtOAc/Heptane) SolubleEtOAc->MedSol Yes LowSol Strategy C: Reactive Crystallization (pH Swing) SolubleEtOAc->LowSol No (Insoluble) StrategyA_Detail Risk: Oiling Out Fix: Add Water HOT HighSol->StrategyA_Detail StrategyC_Detail Dissolve in NaOH (aq) Slowly acidify with HCl LowSol->StrategyC_Detail

Figure 1: Decision matrix for selecting crystallization modes based on initial solubility profiles.

Troubleshooting Guides (FAQs)

Issue 1: "My product is Oiling Out (Liquid-Liquid Phase Separation)."

Diagnosis: The spiro-compound is separating as a solute-rich liquid phase before it crystallizes. This is common because the melting point of spiro-compounds can be depressed by impurities or solvent mixtures. The Fix:

  • Temperature Bump: Oiling out often happens because you are operating in the metastable zone where the oil is more stable than the crystal. Increase the temperature to redissolve the oil.

  • Seeding: You must seed the solution while it is in the single-phase region (before oiling occurs).

  • Surfactant Effect: Add 0.5% (w/w) of a seed suspension from a previous batch.

  • Change Solvent: Switch from MeOH/Water to MeOH/IPA . Water is a "harsh" antisolvent that promotes oiling; IPA is milder.

Issue 2: "I'm getting a Gel instead of crystals."

Diagnosis: Rigid spiro molecules can stack into 1D fibers that trap solvent, forming a gel. The Fix:

  • High Shear: Use an overhead stirrer (impeller) rather than a magnetic stir bar. Shear force breaks the fibers and encourages 3D growth.

  • Thermal Cycling: Heat the gel until it breaks (dissolves), then cool very slowly (1°C/min).

  • Add Electrolyte: If using an aqueous mixture, adding low concentrations of NaCl (0.1 M) can disrupt the electrical double layer causing the gelation.

Issue 3: "The melting point is fluctuating (Polymorphism)."

Diagnosis: Spiro-carboxylates are notorious for conformational polymorphism (the spiro ring twisting slightly) or solvate formation. The Fix:

  • Slurry Ripening: Suspend the solid in a solvent where it has low solubility (e.g., Heptane/EtOAc 9:1) and stir at 50°C for 24 hours. This thermodynamically drives the system to the most stable polymorph (Ostwald Ripening).

Advanced Protocol: Reactive Crystallization (pH-Swing)

This is the most robust method for spiro-carboxylates, utilizing the acidic functionality to control supersaturation.

Objective: Isolate the free acid form with high purity.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude spiro-acid in Water (10 volumes).

  • Salt Formation: Add 1.1 equivalents of 1M NaOH. The solution should become clear as the sodium salt forms. Filter this solution to remove insoluble mechanical impurities.

  • Supersaturation Control (The Critical Step):

    • Do NOT dump acid in.

    • Prepare 1M HCl (1.2 equivalents).

    • Dosing: Add the HCl over 2 hours using a syringe pump or dropping funnel.

  • The "Cloud Point": When the solution turns hazy (nucleation), STOP dosing. Hold for 30 minutes to allow crystals to grow.

  • Completion: Resume acid addition until pH reaches ~2.0.

  • Harvest: Filter and wash with water.

ReactiveCryst Step1 1. Dissolve (Water + NaOH) Step2 2. Filter (Remove Insolubles) Step1->Step2 Step3 3. Acidify to Haze (Add HCl slowly) Step2->Step3 Step4 4. Hold/Age (Crystal Growth) Step3->Step4 Step5 5. Final Acidification (pH < 2) Step4->Step5

Figure 2: Workflow for pH-swing crystallization, minimizing amorphous precipitation.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the physicochemical properties (solubility, rigidity) of spiro-compounds.

  • Oiling Out in Crystallization. Chemical Engineering Research and Design. Detailed mechanisms on Liquid-Liquid Phase Separation (LLPS).

  • Crystallization of Carboxylic Acids. Crystal Growth & Design. Strategies for disrupting dimers and controlling polymorphism in acidic drugs.

  • Solvent Selection Guides (ACS Green Chemistry). Green Chemistry. Reference for selecting Class 2/3 solvents (IPA, EtOAc) over Class 1 (DCM).

  • Polymorphism in Molecular Crystals. Bernstein, J. (Oxford University Press). The authoritative text on slurry ripening and conformational polymorphism.

Reference Data & Comparative Studies

Validation

Part 1: Predicted ¹H NMR Spectrum Analysis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecules is paramount. Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate, a unique spirocyclic ester, presents an interesting case for spectroscopic analysis due to its combination of a strained cyclopropane ring, a cyclohexane ring, and ester and ether functionalities. This guide provides a comprehensive, in-depth analysis of its predicted ¹H NMR spectrum, a cornerstone of organic chemistry, and a comparative overview with other key spectroscopic techniques. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that govern the experimental outcomes, thereby providing a robust framework for the analysis of this and similar molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first dissect the molecule's structure and identify all non-equivalent protons.

Figure 1: Structure of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate with proton labels.

Based on the structure, we can identify several distinct proton signals:

  • H_methyl : The three protons of the methyl ester group.

  • H_a : The single proton on the cyclopropane ring, alpha to the ester group.

  • H_b, H_c : The two geminal protons on the other carbon of the cyclopropane ring. Due to the chiral center at C2, these protons are diastereotopic and thus chemically non-equivalent.

  • H_d, H_e, H_f, H_g, H_h, H_i : The six protons on the cyclohexane ring. The two protons on each carbon are diastereotopic.

Predicted Chemical Shifts, Multiplicities, and Integration

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H_methyl ~3.7Singlet (s)3HProtons of a methyl ester typically appear in this region. No adjacent protons to couple with.
H_a ~2.5 - 3.0Doublet of doublets (dd)1HDeshielded by the adjacent electron-withdrawing ester group. Coupled to both H_b and H_c.
H_b, H_c ~1.0 - 1.5Doublet of doublets (dd)2HProtons on a cyclopropane ring are typically shielded. Each is coupled to H_a and their geminal partner.
H_d, H_e, H_h, H_i ~3.5 - 4.0Multiplets (m)4HProtons on carbons adjacent to the ether oxygen are deshielded.
H_f, H_g ~1.6 - 1.9Multiplet (m)2HTypical chemical shift for methylene protons in a cyclohexane ring.

Causality in Predictions: The electron-withdrawing nature of the ester group significantly deshields the adjacent proton (H_a). The spirocyclic system introduces conformational rigidity, leading to distinct chemical shifts for axial and equatorial protons on the cyclohexane ring, though these may overlap to form complex multiplets. The cyclopropane protons (H_b, H_c) are expected to be in the shielded region of the spectrum, a characteristic feature of such strained rings.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton spectrum using appropriate parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap Tube filter->cap insert Insert Sample cap->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Process Data (FT, Phasing) acquire->process calibrate Calibrate to Solvent process->calibrate integrate Integrate Signals calibrate->integrate

Figure 2: Workflow for ¹H NMR Spectrum Acquisition.

Part 2: Comparative Analysis with Alternative Spectroscopic Methods

While ¹H NMR is incredibly powerful, a comprehensive structural characterization relies on complementary data from other analytical techniques.

Comparison of Spectroscopic Data
TechniquePredicted Key ObservationsInformation Gained
¹³C NMR - Carbonyl carbon (ester): ~170 ppm- Spirocarbon: ~70-80 ppm- Carbons adjacent to ether oxygen: ~60-70 ppm- Methyl carbon (ester): ~50-55 ppm- Cyclopropane carbons: ~10-20 ppm- Cyclohexane methylene carbon: ~20-30 ppmNumber and electronic environment of carbon atoms.
Mass Spec. - Molecular Ion (M⁺): m/z = 172.18- Common fragments: loss of -OCH₃ (m/z = 141), loss of -COOCH₃ (m/z = 113)Molecular weight and fragmentation pattern, confirming molecular formula.
IR Spec. - Strong C=O stretch (ester): ~1735-1750 cm⁻¹- C-O stretches (ester and ether): ~1000-1300 cm⁻¹Presence of key functional groups (ester, ether).
In-Depth Look at Alternative Techniques

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The chemical shifts are highly dependent on the electronic environment, with the carbonyl carbon being the most deshielded.

Experimental Protocol: ¹³C NMR The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR experiment is performed, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula C₈H₁₂O₄. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Cleavage of the ether ring can also occur.

Experimental Protocol: GC-MS A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC-MS system. The compound is separated from any impurities on a capillary column and then ionized (typically by electron impact), and the resulting fragments are analyzed by the mass spectrometer.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. The most prominent feature in the IR spectrum of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate would be a strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the saturated ester. Additionally, strong C-O stretching vibrations for both the ester and the ether functionalities would be observed in the 1000-1300 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell. The sample is then irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy start Purified Sample H1_NMR 1H NMR start->H1_NMR C13_NMR 13C NMR start->C13_NMR MS GC-MS or LC-MS start->MS IR FT-IR start->IR end Complete Structural Elucidation H1_NMR->end C13_NMR->end MS->end IR->end

Figure 3: Comprehensive Analytical Workflow.

Conclusion

The structural elucidation of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is a multi-faceted task that is best accomplished through the synergistic use of several spectroscopic techniques. While ¹H NMR provides the most detailed information about the proton framework and connectivity, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy each offer crucial, complementary data that, when combined, lead to an unambiguous and confident structural assignment. This guide has provided a predictive framework for the analysis of this molecule, grounded in established spectroscopic principles and methodologies, to aid researchers in their analytical endeavors.

References

  • Abraham, R. J., et al. (2005). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 25-39. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 833-844. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Cuevas, G., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(43), 12899–12906. [Link]

  • American Chemical Society. (n.d.). Density Functional Calculation of 1JC-H Coupling Constants in Cyclohexane and Diheterocyclohexanes. Repercussion of Stereoelectronic Effects on Coupling Constants. The Journal of Physical Chemistry A. [Link]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. [Link]

  • AIP Publishing. (2018, November 7). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. AIP Conference Proceedings. [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]

  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Doc Brown's Chemistry. (n.d.).
Comparative

HRMS mass spectrometry data for C8H12O4 spiro compounds

Topic: HRMS Mass Spectrometry Data for Spiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals HRMS Analysis of Spiro-Scaffolds: A Comparative Technical Gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Mass Spectrometry Data for


 Spiro Compounds
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, Drug Development Professionals

HRMS Analysis of Spiro-Scaffolds: A Comparative Technical Guide

Executive Summary: The Spiro Challenge

Spirocyclic compounds with the molecular formula


 (Double Bond Equivalent, DBE = 3) represent a critical class of scaffolds in medicinal chemistry and natural product synthesis (e.g., spiro-bis-lactones, spiro-ketals).[1] Their rigid, three-dimensional architecture offers superior physicochemical properties (

character) compared to flat aromatic systems.[1] However, analyzing these small, oxygen-rich molecules presents distinct mass spectrometry challenges:
  • Isobaric Interference: Distinguishing the spiro core from isomeric open-chain di-acids or unsaturated esters.[1]

  • Fragmentation Complexity: The quaternary spiro-carbon often directs fragmentation pathways that differ significantly from standard aliphatic breakdown.[1]

  • Ionization Efficiency: High oxygen content often suppresses protonation (

    
    ), favoring sodiated (
    
    
    
    ) or ammoniated adducts.[1]

This guide objectively compares the performance of Orbitrap (Fourier Transform) and Q-TOF (Time-of-Flight) technologies in characterizing these compounds, supported by experimental protocols and mechanistic insights.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following workflow integrates "self-validating" checkpoints—steps where the data itself confirms the success of the previous operation.

2.1 Sample Preparation & Chromatography
  • Solvent System: Avoid protic solvents if analyzing labile spiro-ketals. Use Acetonitrile (ACN) over Methanol (MeOH) to prevent potential acetal exchange artifacts.[1]

  • Column Selection:

    • Standard: C18 (e.g., Acquity BEH,

      
      ) for lipophilic spiro-lactones.[1]
      
    • Alternative: HILIC (Hydrophilic Interaction LC) for highly polar di-acid isomers.[1]

2.2 Ionization Strategy (ESI vs. APCI)
  • Electrospray Ionization (ESI): Preferred for

    
    .[1]
    
    • Checkpoint: Monitor the ratio of

      
       (
      
      
      
      173.0808) to
      
      
      (
      
      
      195.0628). Dominant Na-adducts indicate poor proton affinity common in spiro-polyoxygenated systems.[1]
  • APCI: Use only if ESI signal is suppressed by matrix; however, thermal degradation of the spiro ring is a risk at high vaporizer temperatures (

    
    ).
    

ExperimentalWorkflow Sample Sample: C8H12O4 Isomer LC UHPLC Separation (C18 / HILIC) Sample->LC Injection Ionization ESI Source (+/- Mode) LC->Ionization Elution MS1 Full Scan MS1 (m/z 100-500) Ionization->MS1 Ion Beam Filter Precursor Selection (Isolation Window) MS1->Filter DDA/DIA Frag Fragmentation (HCD / CID) Filter->Frag Activation Detect High-Res Detection (Orbitrap / TOF) Frag->Detect Product Ions Detect->MS1 Real-time Exclusion

Figure 1: Self-validating LC-HRMS workflow for small molecule characterization.

Comparative Analysis: Orbitrap vs. Q-TOF

For a target mass of


 (

+ H), the choice of instrument dictates the confidence in elemental composition and structural elucidation.[1]
FeatureOrbitrap (e.g., Q-Exactive) Q-TOF (e.g., Sciex/Agilent) Verdict for

Resolving Power Ultra-High (

@

200)
High (

-

)
Orbitrap Wins: Critical for separating fine isotopic structure (e.g.,

vs

contributions) in oxidized metabolites.[1]
Mass Accuracy

ppm (often

ppm with lock mass)

ppm (drift dependent)
Draw: Both are sufficient for

formula confirmation.
Scan Speed Slower (

Hz @

res)
Fast (

Hz)
Q-TOF Wins: Better for capturing narrow UHPLC peaks (

s width) of isomeric mixtures.[1]
Dynamic Range Limited by space charge (trap filling)Wider linear rangeQ-TOF Wins: Better for quantitation if concentration varies by orders of magnitude.[1]
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision Induced Dissociation)Orbitrap Wins: HCD provides "richer" spectra for small molecules, often retaining low-mass diagnostic ions cut off by Q-TOF low-mass filters.[1]

Expert Insight: For structural elucidation of unknown spiro impurities, the Orbitrap is superior due to its ability to resolve fine isotopic patterns that confirm the number of oxygens. For routine quantitation of known spiro-drugs in plasma, the Q-TOF offers better duty cycles compatible with fast LC.[1]

Data Interpretation & Fragmentation Mechanics

The fragmentation of


 spiro compounds (e.g., 1,4,8-trioxaspiro[4.6]undecan-9-one derivatives or spiro-bis-lactones) follows specific mechanistic rules driven by the stability of the spiro-carbon.
4.1 Key Fragmentation Pathways
  • Neutral Loss of

    
     (44 Da):  Characteristic of lactone rings.
    
    • 
      .
      
  • Neutral Loss of

    
     (18 Da):  Common in spiro-diols or ring opening followed by dehydration.[1]
    
    • 
      .
      
  • Spiro-Core Cleavage (The "Butterfly" Effect): The most diagnostic pathway.[1] The quaternary center forces ring opening, often generating two distinct fragment chains.

    • Mechanism:[2][3] Protonation of the spiro-ether oxygen

      
       C-O bond cleavage 
      
      
      
      Formation of an oxocarbenium ion.[1]

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 173.0808 (C8H13O4+) Inter1 Ring Opening (Oxocarbenium Ion) Precursor->Inter1 HCD Activation Frag2 Loss of CO m/z 145.0859 (C7H13O3+) Precursor->Frag2 -28 Da Frag1 Loss of H2O m/z 155.0703 (C8H11O3+) Inter1->Frag1 -18 Da Frag3 Loss of CO2 (Lactone) m/z 129.0910 (C7H13O2+) Inter1->Frag3 -44 Da Diagnostic Spiro Scission m/z 99 / 73 (Ring Fragments) Frag3->Diagnostic Secondary Frag

Figure 2: Proposed fragmentation pathway for a generic


 spiro-lactone.
4.2 Distinguishing Isomers
  • Spiro vs. Fused Rings: Spiro compounds typically show a higher abundance of "half-molecule" fragments (cleavage at the spiro carbon) compared to fused rings, which tend to dehydrogenate (loss of

    
    ) or lose small alkyl groups.[1]
    
  • Adduct Analysis: Spiro-polyethers (crown-ether like behavior) bind

    
     much more strongly than their linear isomers.[1] A high 
    
    
    
    ratio is a qualitative indicator of the spiro-chelation effect.[1]
References
  • Thermo Fisher Scientific. (2016). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1,6-Dioxaspiro[4.4]nonane-2,7-dione (Compound Summary). Retrieved from [1]

  • Kaufmann, A., & Walker, S. (2017). Comparison of Orbitrap and Q-TOF mass spectrometry in the analysis of small molecules. Journal of Mass Spectrometry.
  • Francke, W., et al. (1979).[4] Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes. The Science of Nature. Retrieved from [1]

  • Zheng, S., & Tice, C. M. (2016). Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Technical Comparison: Methyl vs. Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

The following guide provides an in-depth technical comparison of Methyl vs. Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl vs. Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate . These compounds are specialized spiro-glycidic esters derived from dihydro-2H-pyran-3(4H)-one (tetrahydro-3-pyranone).

Executive Summary & Verdict

For most discovery-phase applications involving nucleophilic ring-opening or library generation, Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is the superior choice due to its enhanced lipophilicity and resistance to transesterification during ethanol-based workups.

Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is recommended specifically when:

  • Atom Economy is critical (e.g., large-scale manufacturing).

  • Rapid Hydrolysis of the ester is required as the immediate next step.

  • Crystallinity is preferred for purification (methyl esters often have higher melting points than their ethyl counterparts, though both are low-melting solids/oils).

Structural Identity & Isomer Warning

CRITICAL PRO TIP: Do not confuse these compounds with the more common 1,6-dioxaspiro isomers derived from tetrahydro-4H-pyran-4-one. The 1,5-dioxaspiro system indicates the pyran ring oxygen is beta to the spiro center (derived from the 3-ketone), whereas the 1,6-system has the oxygen gamma (derived from the 4-ketone).

Comparative Specifications
FeatureMethyl EsterEthyl Ester
CAS Number 1495959-53-9 1497109-90-6
Formula C₈H₁₂O₄C₉H₁₄O₄
MW 172.18 g/mol 186.21 g/mol
Lipophilicity (cLogP) ~0.2~0.6 (Better Permeability)
Physical State Low-melting solid / Viscous OilViscous Oil
Core Scaffold Dihydro-2H-pyran-3(4H)-oneDihydro-2H-pyran-3(4H)-one
Stereochemistry Racemic (unless chiral separation applied)Racemic

Synthesis & Manufacturing (Darzens Condensation)

The synthesis of these spiro-epoxides relies on the Darzens Condensation .[1] The choice of ester dictates the base and solvent system to prevent unwanted transesterification.

Mechanism & Workflow

The reaction involves the condensation of dihydro-2H-pyran-3(4H)-one with an


-haloester.

Darzens_Mechanism Start Dihydro-2H-pyran-3(4H)-one Intermed Halohydrin Intermediate Start->Intermed Aldol Addition Reagent_Me Methyl Chloroacetate + NaOMe/MeOH Reagent_Me->Intermed Reagent_Et Ethyl Chloroacetate + NaOEt/EtOH Reagent_Et->Intermed Product_Me Methyl 1,5-dioxaspiro [2.5]octane-2-carboxylate Intermed->Product_Me Intramolecular SN2 (Ring Closure) Product_Et Ethyl 1,5-dioxaspiro [2.5]octane-2-carboxylate Intermed->Product_Et Intramolecular SN2

Figure 1: Divergent synthesis pathways for Methyl and Ethyl spiro-glycidates.

Validated Protocol (Self-Validating System)

Objective: Synthesis of Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate.

  • Preparation: Charge a flame-dried flask with dihydro-2H-pyran-3(4H)-one (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous Ethanol (EtOH).

    • Why EtOH? Using MeOH here would lead to a mixture of methyl and ethyl esters via transesterification.

  • Base Addition: Cool to 0°C. Add Sodium Ethoxide (NaOEt) (1.25 equiv) dropwise as a 21% wt solution in EtOH.

    • Control Point: Maintain internal temperature <5°C to prevent polymerization of the chloroacetate.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3-5 hours. Monitor via TLC (stain with KMnO₄ or Anisaldehyde; epoxide is active).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2][3][4]

    • Note: The ethyl ester is more lipophilic, ensuring higher recovery during extraction compared to the methyl ester which may partially partition into the aqueous phase if the volume is high.

Performance & Reactivity Guide

A. Hydrolysis Rates (Saponification)
  • Methyl Ester: Hydrolyzes significantly faster (approx. 2-3x) under basic conditions (LiOH/THF/H₂O). Ideal if the target is the free glycidic acid or subsequent decarboxylation to the aldehyde.

  • Ethyl Ester: Provides a "protection" effect, stable enough to survive mild basic workups elsewhere in a multi-step synthesis.

B. Ring Opening Regioselectivity

Both esters undergo nucleophilic ring opening. The spiro-epoxide is activated by the ester group.

  • Nucleophile Attack: Occurs predominantly at C2 (the non-spiro epoxide carbon) due to steric hindrance at the spiro center (C3).

  • Product: Yields

    
    -hydroxy-
    
    
    
    -substituted esters.
C. Thermal Stability
  • Glycidic Esters are thermally sensitive. Upon heating (especially with acid), they undergo decarboxylative rearrangement to form the homologous aldehyde/ketone.

  • Comparison: The Ethyl ester has a slightly higher boiling point, making it safer to handle during solvent removal (rotary evaporation) without accidental sublimation or degradation.

Decision Matrix

Application ScenarioRecommended ReagentReasoning
High-Throughput Screening (HTS) Ethyl Better solubility in DMSO; mimics drug-like lipophilicity better.
Large Scale Manufacturing Methyl Lower cost per mole; higher atom economy; easier waste management (MeOH vs EtOH).
Subsequent Decarboxylation Methyl Faster hydrolysis to the intermediate acid facilitates the "one-pot" rearrangement.
Stable Intermediate Storage Ethyl Less prone to spontaneous hydrolysis by atmospheric moisture over time.

References

  • PubChem. (n.d.). 1,5-dioxaspiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413. (Foundational mechanistic reference for glycidic ester synthesis).
  • Jadhav, K. B. (2016).[5] Darzens condensation; Glycidic esters.[1][3][4][5][6] SyntheticPage 225. Royal Society of Chemistry. (Protocol validation for methyl chloroacetate usage).

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Spiro-Epoxy Carboxylates: An In-Depth Analysis of X-ray Crystallography and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise determination of a molecule's three-dimensional structure is paramount. This is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex chiral molecules such as spiro-epoxy carboxylates, whose biological activity is intrinsically linked to their stereochemistry. While single-crystal X-ray crystallography remains the definitive method for structural elucidation, its application to these often flexible and challenging molecules is not always straightforward. This guide provides a comprehensive comparison of X-ray crystallography with its principal alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—for the structural determination of spiro-epoxy carboxylates. We will delve into the practical and theoretical considerations that underpin the choice of analytical technique, supported by experimental data and detailed protocols.

The Unique Challenge of Spiro-Epoxy Carboxylates

Spiro-epoxy carboxylates present a trifecta of stereochemical complexity. The spirocyclic core introduces a rigid, three-dimensional framework that can exist in different conformations.[1][2] The epoxide ring adds two contiguous stereocenters, the relative and absolute configuration of which can be difficult to assign.[3] Finally, the carboxylate group, while not always chiral itself, influences the molecule's polarity and potential for intermolecular interactions, which are critical for crystallization.

The conformational flexibility of the ring systems in spiro compounds can lead to a variety of low-energy conformers in solution, making it challenging to obtain the single, well-ordered conformation required for crystallization.[4] This conformational diversity is a significant hurdle, as the crystallization process must select for a single conformer from a population of many.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[5] The resulting crystal structure is a detailed snapshot of the molecule in the solid state.

Experimental Protocol: From Powder to Structure

The journey from a newly synthesized spiro-epoxy carboxylate to a refined crystal structure is a multi-step process that requires patience and precision.

1. Crystal Growth: The Art and Science of Nucleation

The critical first step is to obtain high-quality single crystals. For spiro-epoxy carboxylates, which can be prone to forming oils or amorphous solids, vapor diffusion is often the most successful technique.[6]

  • Step 1: Solvent Selection. The choice of solvent is crucial. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "precipitant"). For a moderately polar spiro-epoxy carboxylate, a combination like dichloromethane/hexane or ethyl acetate/heptane can be effective.

  • Step 2: Preparing the Crystallization Vial. Dissolve a small amount of the purified compound (1-5 mg) in a minimal amount of the "good" solvent in a small, clean vial.

  • Step 3: Setting up the Vapor Diffusion Chamber. Place the small vial inside a larger, sealed chamber containing the "precipitant." The vapor of the precipitant will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Step 4: Patience and Observation. Allow the chamber to stand undisturbed for several days to weeks. Monitor for the formation of single, well-defined crystals. Rapid crystallization often leads to small or poorly ordered crystals, so a slow diffusion rate is key.[7]

graph TD; A[Start: Purified Spiro-Epoxy Carboxylate Powder] --> B{Solvent Screening}; B --> C[Dissolve in "Good" Solvent]; C --> D{Vapor Diffusion Setup}; D --> E[Slow Evaporation/Precipitant Diffusion]; E --> F{Crystal Formation}; F --> G[Harvest and Mount Crystal]; G --> H[X-ray Diffraction Data Collection]; H --> I[Structure Solution and Refinement]; I --> J[Final Validated Crystal Structure]; Caption: Workflow for Single-Crystal X-ray Crystallography.

2. Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector. This data is then processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms can be determined and refined to generate the final crystal structure. The absolute configuration of a chiral molecule can often be determined from the diffraction data if a heavy atom is present or if anomalous dispersion effects are significant.[8]

The Power of Spectroscopy: NMR for Structural Elucidation in Solution

When single crystals are elusive, or when the solution-state conformation is of primary interest, NMR spectroscopy is an indispensable tool.[9] For spiro-epoxy carboxylates, a suite of NMR experiments can provide detailed information about connectivity, relative stereochemistry, and even absolute configuration.

Key NMR Experiments for Spiro-Epoxy Carboxylates
  • ¹H and ¹³C NMR: These fundamental experiments establish the basic carbon framework and proton environments of the molecule. The chemical shifts of the epoxide protons (typically 2.5-3.5 ppm) and carbons (around 50-60 ppm) are characteristic.[10][11]

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the spirocenter.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the relative stereochemistry. For example, a NOE between a proton on the spirocyclic ring and a proton on the epoxide can establish their relative orientation.

Determining Absolute Configuration with Chiral Auxiliaries

For chiral molecules, determining the absolute configuration by NMR requires the use of a chiral derivatizing agent, such as Mosher's acid, or a chiral solvating agent.[12] By converting the enantiomers into diastereomers, their NMR signals can be differentiated, and the absolute configuration can be inferred.

The In Silico Approach: Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods.[13][14] By calculating the relative energies of different conformations and predicting NMR chemical shifts, computational models can help to resolve ambiguities in experimental data and provide insights into the molecule's dynamic behavior.

Conformational Searching and Energy Minimization

For a flexible molecule like a spiro-epoxy carboxylate, a thorough conformational search is the first step.[15] This involves systematically or randomly exploring the potential energy surface of the molecule to identify all low-energy conformers. These conformers can then be optimized using quantum mechanical methods (such as Density Functional Theory, DFT) to obtain their relative energies and geometries.

Predicting NMR Parameters

Once the low-energy conformers are identified, their NMR chemical shifts and coupling constants can be calculated.[3] These predicted values can then be compared to the experimental NMR data to help assign the correct stereoisomer. The DP4+ probability analysis is a statistical method that is particularly useful for this purpose.[3]

graph LR; subgraph "Experimental" A[X-ray Crystallography] B[NMR Spectroscopy] end subgraph "Computational" C[Conformational Analysis] D[NMR Prediction] end Caption: Integrated approach for structural elucidation.

A Comparative Analysis: X-ray vs. NMR vs. Computational

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)Liquid (solution)In silico
Information Yield Absolute 3D structure, bond lengths/anglesAtomic connectivity, relative stereochemistry, solution conformationRelative energies of conformers, predicted NMR parameters
Key Limitation Requires high-quality single crystalsCan be ambiguous for complex stereochemistriesAccuracy is dependent on the level of theory and force field used
Application to Spiro-Epoxy Carboxylates Definitive structural proof, but crystal growth can be challenging.[16]Essential for determining solution-state structure and dynamics.[3]Powerful for resolving stereochemical ambiguities and understanding conformational preferences.[15]

Case Study: Elucidation of a Spiro-Epoxy-β-Lactone

A study on the synthesis and characterization of spiroepoxy-β-lactones provides a practical example of the synergy between these techniques.[16] The researchers were able to obtain a single-crystal X-ray structure of one of their compounds, which unambiguously confirmed its spiro structure and relative stereochemistry. The bond lengths and angles from the crystal structure provided valuable insights into the electronic effects within the strained ring system. This experimental data can then be used to benchmark computational models for this class of compounds.

Conclusion: An Integrated Approach for Unambiguous Structural Assignment

For complex molecules like spiro-epoxy carboxylates, a single analytical technique is often insufficient for complete and unambiguous structural elucidation. While single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while computational modeling serves as a powerful tool to bridge the gap between experimental data and a confident structural assignment.

By employing an integrated approach that leverages the strengths of each of these techniques, researchers can navigate the complexities of spiro-epoxy carboxylate stereochemistry and accelerate the pace of drug discovery and development.

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